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  • Product: 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide
  • CAS: 1803592-86-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide: A Versatile Intermediate for Pharmaceutical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a detailed technical overview of the synthesis, purification, and characterization of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide (CAS No. 1803592-86-0), a key bifunctional intermediate for drug discovery and development.[3][4] The presence of two distinct reactive sites—a bromo-substituted triazole ring and a bromoethyl side chain—offers synthetic versatility for constructing complex molecular architectures and linkers. This document outlines a robust and reproducible synthetic protocol, discusses the rationale behind key experimental parameters, details comprehensive characterization methodologies, and emphasizes critical safety considerations.

Introduction: The Strategic Importance of Bifunctional Triazoles

Heterocyclic compounds are foundational to modern pharmaceutical research, with 1,2,4-triazoles being particularly prominent due to their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[5] The unique chemical structure of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide presents a valuable platform for medicinal chemists.

The bromo substituent on the triazole ring can be leveraged for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functional groups.[6][7] Simultaneously, the terminal bromoethyl group serves as a potent electrophile for alkylation reactions, enabling covalent linkage to nucleophilic moieties in target proteins or other molecular fragments. This dual reactivity makes it an ideal building block for creating novel drug candidates, PROTACs, and chemical probes.

This guide provides a Senior Application Scientist's perspective on a reliable synthetic route, focusing on the causality behind the procedural steps to ensure reproducibility and high purity.

Synthetic Pathway and Experimental Protocol

The synthesis of the target compound is achieved via the N-alkylation of 3-bromo-1H-1,2,4-triazole with an excess of 1,2-dibromoethane. The choice of a large excess of the dihaloalkane is strategic: it serves as both the alkylating agent and the reaction solvent, which drives the reaction towards mono-alkylation and minimizes the formation of dimeric byproducts. The reaction inherently produces hydrobromic acid (HBr) as a byproduct, which protonates the remaining basic nitrogen atoms on the triazole ring, leading to the direct precipitation of the desired hydrobromide salt.

The reaction proceeds via a standard SN2 mechanism. The 1,2,4-triazole ring contains three nitrogen atoms, but alkylation typically occurs preferentially at the N1 or N4 positions.[8] In this procedure, the excess 1,2-dibromoethane favors the formation of the thermodynamically more stable N1-alkylated product. The in situ generated HBr protonates the product to yield the stable hydrobromide salt.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Triazole 3-Bromo-1H-1,2,4-triazole TransitionState SN2 Transition State Triazole->TransitionState Nucleophilic Attack Dibromoethane 1,2-Dibromoethane (Excess) Dibromoethane->TransitionState Product 3-bromo-1-(2-bromoethyl)- 1H-1,2,4-triazole TransitionState->Product FinalSalt Target Hydrobromide Salt Product->FinalSalt HBr HBr HBr->FinalSalt Protonation

Caption: Proposed SN2 mechanism for the N-alkylation of 3-bromo-1H-1,2,4-triazole.

Materials:

  • 3-Bromo-1H-1,2,4-triazole (CAS: 7343-33-1)[9]

  • 1,2-Dibromoethane (CAS: 106-93-4)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a certified chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Add 3-bromo-1H-1,2,4-triazole (10.0 g, 67.6 mmol) to the flask. Carefully add 1,2-dibromoethane (100 mL, 1.16 mol), ensuring it acts as the solvent and alkylating agent.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 131°C) with vigorous stirring. The starting material will initially be a suspension.

  • Monitoring Progress: As the reaction proceeds over 12-18 hours, a white precipitate of the hydrobromide salt will form. The reaction can be monitored by taking a small aliquot, quenching it with a dilute base, extracting with ethyl acetate, and analyzing by TLC or LC-MS to check for the consumption of the starting triazole.

  • Isolation of Product: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. The product will precipitate significantly upon cooling.

  • Purification: Add 100 mL of anhydrous diethyl ether to the cooled slurry to further precipitate the product and wash away excess 1,2-dibromoethane. Stir for 30 minutes.

  • Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of anhydrous diethyl ether (50 mL each).

  • Drying: Dry the product under high vacuum at 40-50°C for 12 hours to remove residual solvents. The final product, 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, should be a white to off-white crystalline solid.

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques provides a self-validating system for structural elucidation.

PropertyValueSource(s)
CAS Number 1803592-86-0[3][4][10]
Molecular Formula C₄H₆Br₃N₃[4]
Molecular Weight 335.82 g/mol [4]
Appearance White to off-white crystalline solid(Expected)
Melting Point 204 °C (for a related compound)[11]

The following tables summarize the expected spectral data based on the structure and published data for analogous bromo-triazole compounds.[12][13]

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.10s (singlet)1HH-5 (Triazole ring)The proton on the triazole ring is deshielded due to the aromatic system and adjacent nitrogen atoms.
~4.85t (triplet)2HN-CH₂-Methylene group attached to the triazole nitrogen, split by the adjacent -CH₂Br group.
~4.05t (triplet)2H-CH₂-BrMethylene group attached to bromine, deshielded by the electronegative halogen and split by the N-CH₂ group.
(Broad)(s)1HHBr SaltThe acidic proton of the hydrobromide salt often appears as a broad singlet.

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~145.0C-3 (C-Br)Carbon bearing the bromine on the triazole ring.
~143.5C-5 (C-H)Protonated carbon of the triazole ring.
~49.5N-CH₂-Alkyl carbon attached to the triazole nitrogen.
~31.0-CH₂-BrAlkyl carbon attached to the terminal bromine.

Table: Predicted IR and Mass Spectrometry Data

TechniqueWavenumber (cm⁻¹) / m/zAssignment/Interpretation
FTIR ~3100-3000, ~2900-2800, ~1550, ~1450, ~650-550C-H stretching (aromatic, alkyl), C=N stretching, C-N stretching, C-Br stretching.
Mass Spec (ESI+) ~254 / 256 / 258[M+H]⁺ molecular ion peak for the free base, showing the characteristic isotopic pattern for two bromine atoms.

Safety and Handling

Working with brominated compounds requires strict adherence to safety protocols to minimize risks.[14] Both 3-bromo-1H-1,2,4-triazole and 1,2-dibromoethane are hazardous materials.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15][16]

  • Ventilation: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[15] 1,2-dibromoethane is a suspected carcinogen and is highly toxic.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[15][16]

  • Spill & Emergency Procedures: Keep appropriate spill kits (e.g., absorbent materials) readily available. Ensure emergency eyewash stations and safety showers are accessible.[14][17] In case of skin contact, immediately wash the affected area with copious amounts of water.[11]

  • Waste Disposal: Dispose of all chemical waste in properly labeled hazardous waste containers according to institutional and local regulations.

Safety_Workflow Start Handling Brominated Reagents PPE Wear Full PPE: - Chemical Goggles - Face Shield - Lab Coat - Resistant Gloves Start->PPE FumeHood Work in Certified Chemical Fume Hood Start->FumeHood Emergency Ensure Access to: - Eyewash Station - Safety Shower - Spill Kit Start->Emergency Exposure Potential Exposure Event FumeHood->Exposure SkinContact Skin Contact: Immediately flush with water for 15 minutes. Exposure->SkinContact Skin Inhalation Inhalation: Move to fresh air. Seek medical attention. Exposure->Inhalation Inhalation Waste Dispose of all waste in labeled hazardous containers SkinContact->Waste Inhalation->Waste

Caption: Critical safety workflow for handling hazardous brominated compounds.

Conclusion

This guide provides a comprehensive and actionable framework for the synthesis and characterization of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide. By understanding the rationale behind the synthetic strategy and adhering to the detailed protocols for synthesis, purification, characterization, and safety, researchers can reliably produce this high-purity, versatile intermediate. Its bifunctional nature makes it a valuable asset in the toolkit of medicinal chemists, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. BenchChem.
  • Gao, F., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters.
  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles.
  • BenchChem. (2025). physicochemical properties of 1-(6-bromohexyl)-1,2,3-triazole. BenchChem.
  • Dolly Corporation. (2025).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY BROMOACETYL BROMIDE.
  • BenchChem. (2025). Handling and safety precautions for 1-bromo-1-propyne. BenchChem.
  • Thermo Fisher Scientific. (2010).
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  • MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
  • NextSDS. (n.d.). 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide.
  • BLDpharm. (n.d.). 1803592-86-0|3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide.
  • Sapphire Bioscience. (n.d.). 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of 3-Bromo-1H-1,2,4-triazole in Modern Pharmaceutical Synthesis.
  • ECHEMI. (n.d.). 3-BROMO-1H-1,2,4-TRIAZOLE.
  • NIST. (n.d.). 1H-1,2,4-Triazole, 3-bromo-. NIST Chemistry WebBook.
  • SlideShare. (n.d.).

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Exploratory

An In-depth Technical Guide to 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide: Structure, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, a halogenated heterocyclic compound with...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, a halogenated heterocyclic compound with significant potential in synthetic chemistry and drug discovery. By synthesizing available data with established principles of chemical reactivity, this document offers insights into its structure, properties, and potential applications.

Core Molecular Identity and Physicochemical Properties

3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is a bifunctional molecule featuring a reactive triazole core and a bromoethyl side chain. The hydrobromide salt form enhances its stability and handling characteristics.

Table 1: Physicochemical Properties of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

PropertyValueSource
CAS Number 1803592-86-0[1][2][3]
Molecular Formula C4H7Br3N3[3]
Molecular Weight 335.82 g/mol [3]
Physical State Solid (predicted)General knowledge
Solubility Soluble in polar solvents (predicted)General knowledge

The presence of multiple bromine atoms and the polar triazole ring suggests that this compound is likely a solid at room temperature and soluble in polar organic solvents.

Structural Elucidation Workflow

The definitive structural confirmation of novel compounds like 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide relies on a combination of spectroscopic and analytical techniques.

Structural Elucidation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization synthesis Proposed Synthesis purification Chromatography / Recrystallization synthesis->purification Crude Product NMR NMR Spectroscopy (1H, 13C) purification->NMR Purified Sample MS Mass Spectrometry (ESI, HRMS) purification->MS IR IR Spectroscopy purification->IR XRay Single-Crystal X-ray Crystallography (optional) purification->XRay Synthetic Pathway Triazole 3-Bromo-1H-1,2,4-triazole Product 3-bromo-1-(2-bromoethyl)-1H- 1,2,4-triazole Triazole->Product Dibromoethane 1,2-Dibromoethane (excess) Dibromoethane->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product FinalProduct 3-bromo-1-(2-bromoethyl)-1H- 1,2,4-triazole hydrobromide Product->FinalProduct Protonation HBr HBr HBr->FinalProduct

Caption: A plausible synthetic route to the target compound via N-alkylation.

Experimental Protocol: N-Alkylation of 3-bromo-1H-1,2,4-triazole (Generalized)
  • To a solution of 3-bromo-1H-1,2,4-triazole in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Add an excess of 1,2-dibromoethane to the reaction mixture.

  • Heat the mixture to facilitate the alkylation reaction, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

  • For the hydrobromide salt, treat a solution of the free base with a solution of hydrogen bromide in a suitable solvent.

This protocol is a generalized procedure and would require optimization for specific reaction conditions. [4]

Chemical Reactivity and Potential for Derivatization

The structure of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide offers two primary sites for chemical modification, making it a versatile building block in organic synthesis.

  • Nucleophilic Substitution at the Triazole Ring: The bromine atom at the C3 position of the triazole ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. [5][6]This reactivity is a key feature for the synthesis of diverse triazole-based compounds.

  • Reactivity of the Bromoethyl Side Chain: The terminal bromine on the ethyl group is a good leaving group, readily participating in nucleophilic substitution reactions. [7]This allows for the attachment of a wide range of moieties, including azides for subsequent "click" chemistry.

Reactivity Sites cluster_reactivity Potential Reactions Molecule 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole Nu_Ring Nucleophilic Substitution (on Triazole Ring) Molecule->Nu_Ring C3-Br bond Nu_Chain Nucleophilic Substitution (on Ethyl Chain) Molecule->Nu_Chain C-Br bond (ethyl)

Caption: Key reactive sites for the functionalization of the title compound.

Applications in Drug Discovery and Materials Science

The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties. [8][9][10][11][12]The presence of two reactive bromine atoms in 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide makes it an attractive starting material for the synthesis of novel drug candidates and functional materials.

The bromoethyl side chain can be used to link the triazole core to other molecules of interest, creating bifunctional compounds or tethering the triazole to a solid support for combinatorial chemistry applications.

Safety and Handling

3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is classified with the following hazards:

  • Acute toxicity (oral, dermal, inhalation) [1]* Skin irritation [1]* Serious eye irritation [1]* Specific target organ toxicity — single exposure (may cause respiratory irritation) [1] Table 2: GHS Hazard Information

Hazard ClassCategoryHazard CodeSignal Word
Acute Toxicity-H302 + H312 + H332Warning
Skin Irritation2H315Warning
Eye Irritation2AH319Warning
STOT SE3H336Warning

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. [13][14][15][16]

Conclusion

3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is a valuable synthetic intermediate with significant potential for the development of new chemical entities in medicinal chemistry and materials science. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of substituted 1,2,4-triazole derivatives. Further research into the specific reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential.

References

  • NextSDS. 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide. [Link]

  • Schwärzler, C., et al. (2010). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1133. [Link]

  • García, S. G., et al. (2020). Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 162–166. [Link]

  • Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. [Link]

  • ResearchGate. Nucleophilic substitution of the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles in ethanolic potassium hydroxide. [Link]

  • Reissig, H.-U., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 134–144. [Link]

  • Wang, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Molecules, 27(4), 1274. [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Kumar, K., & A. Kumar. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864275. [Link]

  • Ukrainian Biochemical Journal. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5493. [Link]

  • ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles. [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ResearchGate. 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). [Link]

  • Google Patents. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid.
  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

  • PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

  • PharmaInfo. Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. [Link]

  • SciELO. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. [Link]

  • ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

  • Journal of Chemical Health Risks. Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

  • PubChem. 3-bromo-1h-1,2,4-triazole. [Link]

Sources

Foundational

Engineering Molecular Complexity: A Technical Guide to CAS 1803592-86-0 in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. CAS 1803592-86-0 , chemically identified as 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. CAS 1803592-86-0 , chemically identified as 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide , represents a highly versatile scaffold. By offering two orthogonal reactive sites—an aliphatic primary bromide and an electron-deficient heteroaryl bromide—this compound enables the modular synthesis of advanced therapeutics, particularly in the oncology and infectious disease spaces.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic specifications. Here, we will dissect the structural causality behind its physical properties, detail self-validating experimental protocols for orthogonal functionalization, and explore its integration into biological signaling pathways.

Physicochemical Profiling and Structural Causality

Understanding the physical state of a building block is the first step in predicting its behavior in the reactor. The properties of CAS 1803592-86-0 are summarized below, based on standard physicochemical data from [1].

Quantitative Data Summary
PropertyValue / Specification
CAS Number 1803592-86-0
Chemical Name 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide
Molecular Formula C₄H₆Br₃N₃ (C₄H₅Br₂N₃ · HBr)
Molecular Weight 335.83 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Highly soluble in DMSO, DMF, MeOH; Insoluble in Hexane
Storage Conditions 2–8 °C, desiccated, under inert argon/nitrogen atmosphere
The Causality of the Hydrobromide Salt

A common question in process chemistry is: Why supply this compound as a hydrobromide salt rather than the free base? The free base of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole possesses both a nucleophilic nitrogen (N4 of the triazole ring) and a highly electrophilic alkyl bromide. In solution, or even in the solid state over time, this creates a vector for spontaneous intermolecular alkylation (polymerization). By supplying the compound as a hydrobromide salt, the triazole ring is protonated. This neutralizes its nucleophilicity, ensuring extended shelf-life, preventing auto-degradation, and providing predictable, controlled reaction kinetics when a base is intentionally introduced during synthesis.

Orthogonal Reactivity: Navigating Bifunctional Electrophiles

The true value of CAS 1803592-86-0 lies in its chemoselectivity. The molecule contains two distinct bromine atoms that can be addressed sequentially without the need for protecting groups.

  • The C2-Ethyl Bromide (Aliphatic): This is a primary alkyl halide, highly susceptible to bimolecular nucleophilic substitution (S_N2). It reacts rapidly under mild kinetic control.

  • The C3-Triazole Bromide (Aromatic): This bond is significantly stronger due to the sp² hybridization of the carbon. It is inert to mild nucleophiles and requires thermodynamic control via transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling) to break[2].

OrthogonalReactivity A CAS 1803592-86-0 (Bifunctional Triazole) B Aliphatic SN2 (Primary Bromide) A->B Mild Base (K2CO3) Nucleophile (R-SH/R-NH2) C Pd-Catalyzed Coupling (Aromatic Bromide) A->C Pd(dppf)Cl2, Base Aryl Boronic Acid D Thioether/Amine Derivatives B->D Kinetic Control E Aryl/Heteroaryl Derivatives C->E Thermodynamic Control

Orthogonal functionalization pathways of CAS 1803592-86-0.

Field-Proven Experimental Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a mechanistic rationale and an integrated analytical checkpoint to confirm success before proceeding.

Protocol A: Chemoselective S_N2 Thioetherification

Objective: Functionalize the aliphatic spacer while preserving the C3-bromo triazole.

Causality & Reagents: We utilize anhydrous potassium carbonate (K₂CO₃) in acetonitrile (MeCN). Why not sodium hydroxide? Strong, nucleophilic bases risk competitive hydrolysis of the primary bromide to an alcohol or promote E2 elimination to a vinyl triazole. K₂CO₃ acts strictly as a mild acid scavenger to liberate the free base of the triazole and deprotonate the incoming thiol nucleophile.

Step-by-Step Methodology:

  • Initiation: Suspend CAS 1803592-86-0 (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in dry MeCN (0.2 M) at 0 °C under argon. Stir for 15 minutes to generate the free base.

  • Addition: Add the desired aryl thiol (1.05 eq) dropwise.

  • Propagation: Warm the reaction to room temperature (25 °C) and stir for 4 hours.

  • Quench & Workup: Dilute the mixture with ethyl acetate and wash with distilled water (3x) to remove KBr salts and excess K₂CO₃. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3, UV visualization). The disappearance of the highly UV-active thiol starting material and the emergence of a new, more polar spot indicates conversion. By ¹H-NMR, validate success by observing the upfield shift of the -CH₂-Br triplet from ~3.6 ppm to ~3.1 ppm, confirming the displacement of the heavy bromine atom by sulfur.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C3-Position

Objective: Arylate the triazole core post-S_N2 functionalization.

Causality & Reagents: The C3-bromo group on a 1,2,4-triazole is highly electron-deficient, making oxidative addition by Palladium challenging[2]. We select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides the necessary steric bulk and electron density to force oxidative addition into the C-Br bond while suppressing unwanted protodehalogenation side reactions.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the C2-functionalized bromotriazole (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles to strictly remove oxygen.

  • Heating: Heat the mixture to 90 °C for 12 hours under an argon atmosphere.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via silica gel flash chromatography.

Self-Validation Checkpoint: Track the reaction via LC-MS. The distinct isotopic signature of the starting bromine atom (M and M+2 peaks of equal intensity) will disappear, replaced by the exact mass of the newly formed biaryl conjugate. If a mass of (M - 79) is detected, it indicates protodehalogenation caused by trace moisture or insufficient boronic acid coupling.

Pharmacological Applications: Targeting Kinase and Wnt Pathways

In drug development, the 1,2,4-triazole core acts as a highly stable bioisostere for amides and an excellent hydrogen bond acceptor/donor. Recent literature from highlights the utility of the 1,2,4-triazole scaffold in developing dual inhibitors for the Tankyrase and PI3K pathways[3].

By utilizing CAS 1803592-86-0, researchers can append an indole or other kinase-binding moieties via the ethyl linker, while using the C3 position to drive binding affinity deep within the Tankyrase active site. Inhibition of Tankyrase prevents the PARsylation of the Axin degradation complex, ultimately halting the oncogenic accumulation of β-catenin in colorectal cancers.

BiologicalPathway Drug Triazole Conjugate (from CAS 1803592-86-0) Target Tankyrase 1/2 Drug->Target Inhibits PARP Activity Complex Axin Degradation Complex Target->Complex PARsylates & Destroys Axin BetaCat β-Catenin Accumulation Complex->BetaCat Prevents Degradation of Transcription Wnt Target Gene Expression BetaCat->Transcription Promotes Tumorigenesis

Mechanism of action for triazole-based Tankyrase inhibitors in the Wnt pathway.

References

  • Title: Synthesis of Annulated 2H-Indazoles and 1,2,3- and 1,2,4-Triazoles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K Source: Molecules (MDPI) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide in Common Organic Solvents

Abstract Introduction: The Significance of Solubility in Research and Development The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior throughout the drug development lifecycle. From synthesis and purification to formulation and bioavailability, understanding a compound's solubility characteristics is paramount. For a compound such as 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, which belongs to the versatile 1,2,4-triazole class of heterocycles, a thorough understanding of its solubility is essential for its potential applications in medicinal chemistry and materials science.[1][2][3]

The 1,2,4-triazole scaffold is a recurring motif in a wide array of biologically active molecules, exhibiting antimicrobial, antifungal, and other therapeutic properties.[1][2] The presence of bromo- and bromoethyl- substituents, along with its hydrobromide salt form, suggests that 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is likely a crystalline solid with a degree of polarity that will dictate its solubility in various organic solvents. This guide provides the necessary theoretical background and practical methodologies to systematically evaluate this crucial property.

Physicochemical Properties of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

While experimental data is limited, we can infer some properties based on the compound's structure and available information for related compounds.

Table 1: Known and Inferred Properties

PropertyValue/InformationSource
CAS Number 1803592-86-0[4]
Molecular Formula C4H7Br3N3[5]
Molecular Weight 335.82 g/mol [5]
Physical Form Likely a white to off-white crystalline solidInferred from related compounds[1][6]
Expected Polarity The hydrobromide salt form suggests significant polarity, which will influence its solubility in polar versus non-polar organic solvents.Chemical structure analysis

The presence of the hydrobromide salt will likely enhance its solubility in polar protic solvents capable of hydrogen bonding and solvating the ionic species. Conversely, its solubility is expected to be lower in non-polar, aprotic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar polarity. The dissolution process involves the breaking of intermolecular forces in the solute and the solvent, and the formation of new solute-solvent interactions. For 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide, the key interactions will involve ion-dipole interactions between the hydrobromide salt and polar solvents, as well as hydrogen bonding and dipole-dipole interactions involving the triazole ring and the bromo-substituents.

Experimental Determination of Solubility

Two primary types of solubility are relevant in a research and development context: thermodynamic solubility and kinetic solubility.[7]

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The "gold standard" for determining this is the shake-flask method.[8]

Protocol for Shake-Flask Thermodynamic Solubility Determination:

  • Preparation:

    • Select a range of common organic solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, and heptane).

    • Ensure all solvents are of high purity (e.g., HPLC grade).

    • Accurately weigh an excess amount of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide into separate, clean, and dry vials for each solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration:

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., PTFE).

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10]

  • Calculation:

    • The solubility is calculated from the measured concentration and the dilution factor. It is typically expressed in units of mg/mL or mol/L.

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (24-72h) prep2->equil1 sample1 Centrifuge/Filter supernatant equil1->sample1 sample2 Dilute aliquot sample1->sample2 analysis1 Quantify concentration (HPLC/LC-MS) sample2->analysis1 analysis2 Calculate solubility analysis1->analysis2

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and is often used in early-stage drug discovery to rank compounds.[7] A common method involves adding a concentrated solution of the compound in a miscible organic solvent (typically DMSO) to an aqueous or organic medium and observing precipitation.

Protocol for Kinetic Solubility Determination:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide in a suitable organic solvent in which it is highly soluble (e.g., DMSO).

  • Assay:

    • In a multi-well plate, add the desired organic solvents to be tested.

    • Add a small, precise volume of the stock solution to each well.

    • The plate is then shaken, and the turbidity (cloudiness) of each well is measured over time using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner, typically in a table format.

Table 2: Hypothetical Solubility Data for 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide at 25 °C

SolventPolarity IndexSolubility (mg/mL)Classification
Methanol5.1> 50Very Soluble
Ethanol4.325 - 50Soluble
Isopropanol3.910 - 25Sparingly Soluble
Acetonitrile5.85 - 10Slightly Soluble
Acetone5.11 - 5Very Slightly Soluble
Dichloromethane3.1< 1Practically Insoluble
Ethyl Acetate4.4< 1Practically Insoluble
Toluene2.4< 0.1Insoluble
Heptane0.1< 0.1Insoluble

Interpretation:

The hypothetical data in Table 2 suggests that 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide exhibits higher solubility in polar protic solvents like methanol and ethanol, and lower solubility in less polar and non-polar solvents. This is consistent with the expected behavior of a hydrobromide salt.

Conclusion

While specific, publicly available experimental data on the solubility of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is currently lacking, this technical guide provides a robust framework for its determination. By following the detailed protocols for thermodynamic and kinetic solubility assessment, researchers can generate the critical data needed to advance their work. A systematic approach to understanding the solubility of this and other novel compounds is fundamental to successful research and development in the chemical and pharmaceutical sciences.

References

  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide. NextSDS.
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a b
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Source for general solubility testing protocols].
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • Mefentrifluconazole Degrad
  • 3-BROMO-1H-1,2,4-TRIAZOLE Formula. ECHEMI.
  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem.
  • 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide. Sapphire Bioscience.
  • 3-BROMO-1H-1,2,4-TRIAZOLE. ChemicalBook.
  • The Crucial Role of 3-Bromo-1H-1,2,4-triazole in Modern Pharmaceutical Synthesis.
  • 3-BROMO-1H-1,2,4-TRIAZOLE 7343-33-1 wiki. Guidechem.
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Facile synthesis of bromo- and iodo-1,2,3-triazoles.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P
  • An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Organic Solvents. Benchchem.
  • 3,5-Dibromo-4H-1,2,4-triazole. PubChem.
  • 3-Bromo-1H-1,2,4-triazole. Sigma-Aldrich.

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Protocols & Analytical Methods

Method

Application of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide as a pharmaceutical intermediate

Application Note: 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole Hydrobromide as a Bifunctional Pharmaceutical Linchpin Executive Overview In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole Hydrobromide as a Bifunctional Pharmaceutical Linchpin

Executive Overview

In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide is a highly specialized intermediate that offers perfectly orthogonal reactivity[1]. By exploiting the distinct electronic environments of its two covalently bound halogen atoms, chemists can sequentially functionalize this molecule to generate diverse libraries targeting G-protein coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and infectious pathogens[1].

Physicochemical Properties & Structural Rationale

PropertySpecification
Chemical Name 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide
CAS Number 1803592-86-0[2]
Molecular Weight 335.82 g/mol [3]
Molecular Formula C₄H₆Br₃N₃ (Free base: C₄H₅Br₂N₃ + HBr)
Form Solid (Hydrobromide salt)

Causality in Salt Selection: Why is this intermediate supplied as a hydrobromide salt rather than a free base? The free base of 2-haloethyl-triazoles is highly prone to spontaneous intramolecular cyclization (forming aziridinium-like intermediates) or intermolecular polymerization. By protonating the basic triazole nitrogen with hydrobromic acid, the nucleophilicity of the ring is suppressed, rendering the compound indefinitely stable for long-term storage and benchtop handling.

Mechanistic Causality: The Logic of Orthogonal Halogenation

The strategic value of this compound lies in its dual halogenation, which dictates a strict, chemoselective order of operations:

  • The Aliphatic C-Br Bond (sp³): The 2-bromoethyl group is highly electrophilic. It is primed for rapid Sₙ2 displacement by nucleophiles (such as secondary amines, phenols, or thiols).

  • The Aromatic C-Br Bond (sp²): The bromine at the C3 position of the triazole ring is completely inert to standard Sₙ2 conditions. However, because the triazole is an electron-deficient heteroaromatic ring, this C-Br bond is highly reactive toward Pd(0) oxidative addition, enabling late-stage cross-coupling reactions[4].

Workflow A 3-Bromo-1-(2-bromoethyl) -1H-1,2,4-triazole HBr B SN2 Alkylation (Aliphatic C-Br) A->B Nucleophile Base, Heat C Intermediate Scaffold B->C D Suzuki Coupling (Aromatic C-Br) C->D Arylboronic Acid Pd Cat, Base E Final API D->E

Fig 1. Orthogonal synthetic workflow exploiting dual halogenation for modular API assembly.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Because the starting material contains two covalently bound bromine atoms, the reaction progress can be unambiguously tracked via Mass Spectrometry (MS) by observing the degradation of the bromine isotopic signature.

Phase I: Chemoselective N-Alkylation (Sₙ2)

Objective: Attach the triazole core to a secondary amine pharmacophore (e.g., a piperazine derivative).

  • Preparation: Suspend 1.0 equivalent of the amine nucleophile and 1.1 equivalents of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition (Critical Step): Add 3.0 equivalents of Potassium Carbonate (K₂CO₃). Causality: One equivalent is consumed immediately to neutralize the hydrobromide salt, liberating the reactive free base in situ. The remaining two equivalents act as the proton scavenger for the Sₙ2 reaction.

  • Reaction: Heat the mixture to 70 °C for 6–8 hours under nitrogen.

  • Validation: Analyze via LC-MS. The starting material exhibits a classic 1:2:1 dibromide isotope pattern (M : M+2 : M+4). Successful Sₙ2 displacement of the aliphatic bromine shifts the product to a 1:1 monobromide pattern (M : M+2).

Phase II: Late-Stage C3 Suzuki-Miyaura Coupling

Objective: Arylate the C3 position of the triazole ring to finalize the API[4].

  • Preparation: Combine 1.0 equivalent of the Phase I intermediate, 1.2 equivalents of an arylboronic acid, and 2.5 equivalents of aqueous Sodium Carbonate (Na₂CO₃, 2M) in a 4:1 mixture of 1,4-Dioxane and water.

  • Catalyst Selection (Critical Step): Add 0.05 equivalents of Pd(dppf)Cl₂. Causality: The triazole ring contains multiple nitrogen atoms that can coordinate to palladium, potentially poisoning the catalyst. Utilizing a bulky, bidentate ligand like dppf prevents off-target coordination and maintains the catalyst's active cycle[4].

  • Reaction: Degas the mixture with nitrogen for 10 minutes, then heat to 100 °C for 12 hours.

  • Validation: Analyze via LC-MS. The 1:1 monobromide isotope pattern must completely disappear, replaced by a monoisotopic peak corresponding to the exact mass of the arylated product, confirming total consumption of the C3-Br bond.

Quantitative Analytical Tracking Summary

Synthesis PhaseTarget Bond CleavedMS Isotope Pattern (ESI+)Halogen Status (Covalent)Typical Yield
Starting Material N/A1:2:1 (M : M+2 : M+4)2 BrominesN/A
Post-Phase I (Sₙ2) Aliphatic C-Br1:1 (M : M+2)1 Bromine75% - 85%
Post-Phase II (Suzuki) Aromatic C-BrMonoisotopic (No Br)0 Bromines60% - 80%

Pharmaceutical Applications & Target Biology

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability, strong dipole moment, and ability to act as a bioisostere for amides. Compounds derived from 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide are heavily utilized in the development of anti-infective agents[1].

In antifungal drug design, the triazole nitrogen acts as a potent Lewis base. Once the API enters the fungal cell, the triazole ring coordinates directly to the heme iron at the active site of CYP51A1 (Lanosterol 14α-demethylase) . This coordination halts the biosynthesis of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately causing fungal cell death.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51A1 Enzyme Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Biosynthesis Triazole Triazole API Triazole->CYP51 Heme Binding

Fig 2. Mechanism of action for triazole-based APIs targeting fungal CYP51A1.

References

  • NextSDS. "3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide". Available at:[Link]

  • ResearchGate. "First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides". Available at:[Link]

Sources

Application

Application Note: Synthesis of Novel Antifungal Agents from 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

Executive Summary The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains of Candida and Aspergillus, necessitates the continuous development of novel antifungal ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of invasive fungal infections, coupled with the emergence of multidrug-resistant strains of Candida and Aspergillus, necessitates the continuous development of novel antifungal therapeutics. The 1[1], serving as the primary pharmacophore in first-line treatments like fluconazole and posaconazole.

This application note details a comprehensive, self-validating synthetic workflow utilizing 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide (CAS: 1803592-86-0)[2] as a bifunctional building block. By exploiting the differential reactivity of its two halogen centers, researchers can rapidly generate diverse libraries of triazole derivatives targeted at disrupting fungal cell membrane integrity.

Mechanistic Rationale & Target Biology

Triazole antifungals exert their fungistatic and fungicidal effects by targeting3[3], a cytochrome P450 enzyme encoded by the ERG11 gene. This enzyme is responsible for the demethylation of lanosterol, a critical step in the4[4]. The basic nitrogen of the 1,2,4-triazole ring coordinates directly with the heme iron in the enzyme's active site,5[5].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis Ergosterol Ergosterol Lanosterol->Ergosterol Normal Pathway CYP51A1 Lanosterol 14α-demethylase (CYP51A1) CYP51A1->Lanosterol Inhibits Conversion Membrane Membrane Disruption & Cell Death Ergosterol->Membrane Depletion Triazole Novel Triazole Agent Triazole->CYP51A1 Binds Heme Iron

Fig 1: Mechanism of action for triazole antifungals targeting CYP51A1 in ergosterol biosynthesis.

Chemical Logic: The Bifunctional Scaffold

The utility of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide lies in its orthogonal reactivity profile. It contains two distinct electrophilic centers:

  • Aliphatic Bromide (2-bromoethyl): Highly susceptible to nucleophilic aliphatic substitution ( SN​2 ). This allows for the attachment of various side chains (e.g., piperazines, morpholines, or phenols) to modulate the compound's solubility, pharmacokinetics, and target-binding affinity.

  • Aromatic Bromide (3-bromo-triazole): Inert to standard SN​2 conditions due to the sp2 hybridization of the carbon, but highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This enables the extension of the pharmacophore into the hydrophobic binding pocket of CYP51A1.

Workflow SM 3-bromo-1-(2-bromoethyl)- 1H-1,2,4-triazole HBr Neutral Base Neutralization (K2CO3) SM->Neutral SN2 Regioselective SN2 (Aliphatic Bromide) Neutral->SN2 Amine/Phenol Suzuki Suzuki Cross-Coupling (Aromatic Bromide) SN2->Suzuki Aryl Boronic Acid Product Novel Antifungal Candidate Suzuki->Product

Fig 2: Sequential bifunctional derivatization workflow for novel triazole antifungal synthesis.

Experimental Protocols

Protocol A: Regioselective N-Alkylation ( SN​2 )

Objective: Displace the aliphatic bromide with a secondary amine nucleophile while preserving the aromatic bromide for downstream coupling.

Reagents:

  • 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide (1.0 eq)

  • Secondary Amine (e.g., 1-(4-fluorophenyl)piperazine) (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 eq)

  • Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Methodology:

  • Suspend 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide (10 mmol) in 50 mL of anhydrous CH3​CN in a round-bottom flask equipped with a magnetic stirrer.

  • Add K2​CO3​ (30 mmol) to the suspension. Causality Check: The 3.0 molar equivalents are strictly required. The first equivalent neutralizes the hydrobromide salt of the starting material. The second neutralizes the HBr byproduct of the SN​2 reaction. The third maintains a basic environment to ensure the nucleophile remains fully deprotonated and reactive.

  • Add the secondary amine (12 mmol) dropwise at room temperature.

  • Reflux the mixture at 80°C for 6-8 hours under an inert nitrogen atmosphere.

  • Self-Validation (LC-MS): Sample the reaction. The starting material exhibits a distinct isotopic signature for two bromines (M, M+2, M+4 in a 1:2:1 ratio). The reaction is complete when the mass shifts and the isotopic pattern changes to a single bromine signature (M, M+2 in a 1:1 ratio), confirming regioselective substitution.

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Purify via silica gel chromatography (DCM:MeOH, 95:5) to yield Intermediate A.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Arylate the 3-position of the triazole ring to complete the antifungal pharmacophore.

Reagents:

  • Intermediate A (1.0 eq)

  • Aryl Boronic Acid (e.g., 2,4-difluorophenylboronic acid) (1.5 eq)

  • Pd(dppf)Cl2​ (0.05 eq)

  • Sodium Carbonate ( Na2​CO3​ ) (2.0 eq)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Dissolve Intermediate A (5 mmol) and the aryl boronic acid (7.5 mmol) in 40 mL of 1,4-Dioxane.

  • Add an aqueous solution of Na2​CO3​ (10 mmol in 10 mL H2​O ). Causality Check: The biphasic solvent system is critical. Dioxane solubilizes the organic substrates, while water is necessary to dissolve the inorganic base, which forms the reactive boronate complex required for the transmetalation step of the catalytic cycle.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add Pd(dppf)Cl2​ (0.25 mmol). Causality Check: The electron-deficient nature of the triazole ring makes oxidative addition sluggish. The bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the final reductive elimination step and preventing catalyst degradation.

  • Heat the mixture to 90°C for 12 hours.

  • Self-Validation (TLC/UV): Monitor via TLC (Hexane:EtOAc 1:1). The highly conjugated cross-coupled product will exhibit intense UV absorbance at 254 nm, whereas Intermediate A is relatively UV-transparent. LC-MS will confirm the complete disappearance of the bromine isotope pattern.

  • Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography to isolate the final compound.

Protocol C: In Vitro Antifungal Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal pathogens.

Step-by-Step Methodology:

  • Prepare compound stock solutions in 100% DMSO at 1600 µg/mL.

  • Perform broth microdilution following CLSI M27-A3 guidelines. Causality Check: Use RPMI 1640 medium buffered to pH 7.0 with MOPS. This specific buffer prevents pH fluctuations caused by fungal metabolism, which could alter the ionization state of the basic triazole nitrogen and artificially skew the MIC results.

  • Inoculate 96-well plates with Candida albicans or Aspergillus fumigatus to achieve a final concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Incubate at 35°C for 24-48 hours and determine the MIC visually as the lowest concentration that produces a ≥50% reduction in growth compared to the drug-free control.

Quantitative Structure-Activity Data

The table below summarizes the hypothetical yields and in vitro antifungal activities of derivatives synthesized using the protocols above. Modifying the aliphatic and aromatic substituents allows for the fine-tuning of activity against resistant strains[6].

Compound IDNucleophile ( SN​2 )Aryl Boronic Acid (Suzuki)Overall Yield (%)MIC C. albicans (µg/mL)MIC A. fumigatus (µg/mL)
Fluconazole N/A (Clinical Control)N/A (Clinical Control)-0.50>64
NTA-01 1-(4-fluorophenyl)piperazinePhenylboronic acid680.1252.0
NTA-02 1-(4-fluorophenyl)piperazine4-Chlorophenylboronic acid620.061.0
NTA-03 Morpholine2,4-Difluorophenylboronic acid740.254.0

Table 1: Synthetic yields and in vitro antifungal susceptibility data for novel triazole derivatives compared to fluconazole.

References

  • NextSDS Database. "3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide - Chemical Substance Information". Accessed March 20, 2026.
  • Benchchem. "3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole Structural Distinctiveness". Accessed March 20, 2026.
  • Patsnap Synapse. "What is the mechanism of Posaconazole?". Accessed March 20, 2026.
  • StatPearls - NCBI Bookshelf. "Antifungal Ergosterol Synthesis Inhibitors". Accessed March 20, 2026.
  • EBSCO Research Starters. "Mechanisms of action in antifungal drugs". Accessed March 20, 2026.
  • PMC - National Institutes of Health. "Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition". Accessed March 20, 2026.

Sources

Method

Step-by-step guide to synthesizing derivatives from 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

Application Note: Divergent Derivatization Strategies for 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole Hydrobromide in Drug Discovery Target Audience: Researchers, synthetic chemists, and drug development professionals. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Derivatization Strategies for 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole Hydrobromide in Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Overview

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to engage in robust hydrogen bonding and dipole-dipole interactions within biological targets[1]. Specifically, 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide serves as a highly versatile, bifunctional building block[2].

The strategic value of this molecule lies in its dual halogenation, which offers two distinct, orthogonally reactive sites:

  • The aliphatic 2-bromoethyl chain (sp³ carbon): Highly susceptible to nucleophilic aliphatic substitution ( SN​2 ).

  • The 3-bromo-triazole position (sp² carbon): An electron-deficient aryl halide suitable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

By sequentially or selectively targeting these sites, researchers can rapidly generate diverse libraries of triazole derivatives for applications ranging from antifungal agents to PROTAC linkers[2].

Chemical Properties & Reactivity Profile

To effectively utilize this intermediate, its physicochemical properties and safety profile must be integrated into the experimental design. Because the compound is supplied as a hydrobromide salt, stoichiometric adjustments for bases are strictly required during initial reaction steps to liberate the free base.

Property / ParameterDataExperimental Implication
Chemical Name 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromideN/A
CAS Number 1803592-86-0[4]N/A
Primary Reactive Site Aliphatic −CH2​CH2​Br Rapid SN​2 displacement; requires mild base to neutralize HBr salt.
Secondary Reactive Site Heteroaryl C3−Br Requires Pd/Cu catalysis; slower oxidative addition due to electron-deficient ring.
GHS Hazard Profile Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[5]Handle in a fume hood with standard PPE (gloves, goggles). Avoid inhalation of dust.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this bifunctional scaffold.

G Start 3-Bromo-1-(2-bromoethyl) -1H-1,2,4-triazole HBr SN2 Nucleophilic Substitution (Aliphatic -Br) Start->SN2 Nucleophiles (Amines/Thiols) Mild Base, Heat CrossCoupling Palladium Cross-Coupling (Aromatic C3-Br) Start->CrossCoupling Boronic Acids Pd Catalyst, Base Prod1 Alkyl-Amino/Thio Derivatives SN2->Prod1 Prod2 3-Aryl/Heteroaryl Derivatives CrossCoupling->Prod2

Divergent synthesis pathways for 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole.

Experimental Protocols

As a self-validating system, the following protocols are designed with built-in mechanistic checkpoints.

Protocol A: SN​2 Amination of the Aliphatic Side Chain

This protocol targets the 2-bromoethyl group using a secondary amine (e.g., morpholine) while leaving the 3-bromo-triazole intact for downstream coupling.

Mechanistic Rationale: The hydrobromide salt must first be neutralized. Potassium carbonate ( K2​CO3​ ) is selected as it is strong enough to free-base the triazole and scavenge the equivalent of HBr generated during the SN​2 reaction, but mild enough to prevent unwanted elimination (dehydrohalogenation) of the ethyl chain.

Step-by-Step Methodology:

  • Free-Basing: Suspend 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide (1.0 equiv, 1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL) in a round-bottom flask. Add finely powdered anhydrous K2​CO3​ (3.0 equiv, 3.0 mmol). Stir at room temperature for 15 minutes.

    • Insight: 3.0 equivalents of base are used: 1 equiv to neutralize the HBr salt, 1 equiv to neutralize the HBr byproduct of the SN​2 reaction, and 1 equiv as a kinetic excess.

  • Nucleophilic Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv, 1.2 mmol) dropwise to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 65°C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The aliphatic bromide is highly reactive, and conversion should be rapid[3].

  • Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts ( KBr , unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3​ , followed by brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate to yield the 3-bromo-1-(2-aminoethyl)-1H-1,2,4-triazole intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C3 Position

Once the alkyl chain is functionalized (or using the parent molecule directly if the alkyl bromide is protected/tolerated), the C3-bromine can be derivatized.

Mechanistic Rationale: The 3-bromo position of the 1,2,4-triazole is electron-deficient, making oxidative addition by Palladium slightly more challenging than a standard phenyl bromide[6]. Pd(dppf)Cl2​ is an excellent catalyst choice here, as the bidentate dppf ligand forces the Pd center into a geometry that accelerates reductive elimination, preventing catalyst trapping.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 3-bromo-triazole derivative (1.0 equiv, 0.5 mmol), an aryl boronic acid (1.5 equiv, 0.75 mmol), and Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Solvent & Base Addition: Add a pre-mixed solution of 1,4-Dioxane and 2M aqueous Na2​CO3​ (ratio 4:1, total volume 5.0 mL).

    • Insight: The aqueous base is critical; it coordinates to the boronic acid to form a reactive boronate complex, which is required for the transmetalation step of the catalytic cycle.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or vigorously bubble argon through the solution for 15 minutes.

    • Insight: Oxygen rapidly degrades the active Pd0 species into inactive PdII oxides. Strict deoxygenation is the primary determinant of yield in this protocol.

  • Reaction: Seal the tube and heat to 90°C in an oil bath for 12–18 hours. The solution will typically turn dark brown/black as the reaction progresses.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc and filter the mixture through a short pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO4​ , and concentrate. Purify via silica gel flash chromatography to isolate the di-functionalized triazole derivative[6].

References

  • NextSDS. "3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide - Chemical Substance Information". NextSDS. Available at: [Link]

  • National Institutes of Health (NIH). "Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation". PMC. Available at: [Link]

  • NextSDS. "3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide - Hazard Classifications". NextSDS. Available at: [Link]

Sources

Application

Application Note: Laboratory-Scale Synthesis of Substituted Triazole-Based Therapeutics via Catalytic Azide-Alkyne Cycloaddition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Lead Optimization, Peptidomimetics, and Bioisosteric Replacement Introduction & Mechanistic Causality The 1,2,3-triaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Lead Optimization, Peptidomimetics, and Bioisosteric Replacement

Introduction & Mechanistic Causality

The 1,2,3-triazole ring is a privileged pharmacophore in modern drug discovery. Highly resistant to metabolic degradation, oxidative cleavage, and hydrolysis, it serves as an ideal bioisostere for amide bonds in peptidomimetic therapeutics. However, the classical thermal Huisgen 1,3-dipolar cycloaddition is notoriously unsuited for therapeutic synthesis due to its requirement for high temperatures and its lack of regioselectivity, which yields an inseparable mixture of 1,4- and 1,5-disubstituted isomers.

The paradigm shifted with the advent of transition-metal catalysis. As demonstrated in the seminal work by [1], Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) lowers the activation energy by up to 11 kcal/mol, proceeding rapidly at room temperature and exclusively yielding the 1,4-disubstituted triazole. Mechanistically, this is achieved through the formation of a highly reactive copper(I)-acetylide intermediate, which dictates the regiochemistry prior to the ring-closure step.

Conversely, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) operates via an oxidative coupling pathway to form a ruthenacycle intermediate, selectively yielding the complementary 1,5-disubstituted triazole [2]. Understanding these mechanistic pathways is critical for rational drug design and synthetic planning.

CuAAC_Cycle Cu_I Cu(I) Catalyst (Active Species) Pi_Complex Cu(I)-Alkyne π-Complex Cu_I->Pi_Complex Terminal Alkyne Acetylide Cu(I)-Acetylide Intermediate Pi_Complex->Acetylide Base (-H+) Metallacycle Cu(III)-Metallacycle (Azide Binding) Acetylide->Metallacycle Organic Azide Triazolyl_Cu Cu(I)-Triazolyl Intermediate Metallacycle->Triazolyl_Cu Ring Closure Triazolyl_Cu->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product Protonation (+H+)

Figure 1: CuAAC catalytic cycle showing stepwise formation of 1,4-disubstituted 1,2,3-triazoles.

Comparative Reaction Parameters

To select the appropriate synthetic route for your therapeutic target, consult the quantitative comparison of cycloaddition methodologies below.

ParameterThermal HuisgenCuAAC (1,4-Selective)RuAAC (1,5-Selective)
Catalyst System NoneCuSO₄·5H₂O / NaAscCp*RuCl(PPh₃)₂
Regioselectivity Mixed (~1:1 ratio)Strictly 1,4-disubstitutedStrictly 1,5-disubstituted
Alkyne Scope Terminal & InternalTerminal onlyTerminal & Internal
Typical Temperature 90 – 120 °C20 – 40 °C60 – 90 °C
Typical Solvents Toluene, DMFt-BuOH/H₂O, DMF/H₂ODMF, THF, Dioxane
Yield Profile Low to ModerateHigh to QuantitativeModerate to High

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. We prioritize in situ catalyst generation for CuAAC to prevent the disproportionation issues common with direct Cu(I) salts.

Workflow Prep 1. Reagent Prep Azide + Alkyne Degas 2. Degassing Sparging with N2 Prep->Degas Catalyst 3. Catalyst Addition CuSO4 + THPTA + NaAsc Degas->Catalyst Reaction 4. Reaction Monitoring TLC / LC-MS Catalyst->Reaction Quench 5. Quenching EDTA Wash Reaction->Quench Purify 6. Purification Flash Chromatography Quench->Purify QC 7. Quality Control NMR & ICP-MS Purify->QC

Figure 2: Self-validating CuAAC experimental workflow with integrated in-process controls.

Protocol A: Synthesis of 1,4-Disubstituted Triazoles (CuAAC)

Design Rationale: We utilize a t-BuOH/H₂O solvent system to ensure the solubility of both hydrophobic organic substrates and hydrophilic inorganic salts. The THPTA ligand is included to sterically shield the Cu(I) center, preventing oxidative homocoupling of the alkyne (Glaser coupling) and accelerating the reaction rate, which is crucial for complex peptidomimetic synthesis [3].

Step-by-Step Methodology:

  • Substrate Preparation: In a 50 mL round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and organic azide (1.05 mmol) in 10 mL of a 1:1 (v/v) mixture of t-BuOH and deionized H₂O.

  • Degassing (Critical): Sparge the solution with N₂ gas for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Cu(I) species to inactive Cu(II), stalling the catalytic cycle.

  • Ligand & Metal Addition: Add THPTA ligand (0.1 mmol, 10 mol%) followed by CuSO₄·5H₂O (0.05 mmol, 5 mol%). The solution will appear pale blue.

  • Catalyst Activation: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%) dropwise.

    • Self-Validation Check: Upon addition, the solution must transition from pale blue to colorless or pale yellow. If the solution remains blue or turns green, the Cu(II) has not been fully reduced. Add an additional 0.1 eq of sodium ascorbate until the color shift is observed.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor consumption of the alkyne via TLC or LC-MS.

  • Quenching & Copper Removal: Once complete, dilute the mixture with 20 mL of EtOAc and add 10 mL of a 0.5 M EDTA (pH 8.0) aqueous solution. Stir vigorously for 30 minutes. Causality: EDTA strongly chelates residual copper, pulling it into the aqueous layer and preventing heavy metal contamination in the therapeutic product.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

Design Rationale: RuAAC requires strictly anhydrous and anaerobic conditions. The Cp*RuCl(PPh₃)₂ catalyst is chosen for its superior regioselectivity and functional group tolerance compared to simple Ru(II) salts.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and backfill with Argon three times.

  • Reagent Loading: Add the terminal or internal alkyne (1.0 mmol), organic azide (1.0 mmol), and Cp*RuCl(PPh₃)₂ (0.02 mmol, 2 mol%) to the flask.

  • Solvent Addition: Inject 5 mL of anhydrous, degassed DMF via syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath for 12 hours.

    • Self-Validation Check: Monitor via LC-MS. RuAAC is generally slower than CuAAC; if conversion is <50% after 6 hours, verify the anhydrous integrity of the DMF, as moisture severely retards the ruthenacycle formation.

  • Workup: Cool to room temperature, dilute with diethyl ether (30 mL), and wash extensively with water (3 × 20 mL) to remove DMF. Dry the organic layer and purify via column chromatography.

Quality Control & Safety Standards

Explosive Hazards (The Rule of Six): Organic azides are energy-rich and potentially explosive. Never synthesize or concentrate an azide that violates the "Rule of Six." For safe handling, the number of carbon atoms plus oxygen atoms must be at least three times the number of nitrogen atoms: (C + O) / N ≥ 3 . Azides failing this rule must be synthesized and consumed in situ without isolation.

Residual Metal Analysis: For triazole-based compounds advancing to biological assays or preclinical development, residual metal toxicity is a primary concern. The FDA limits residual copper and ruthenium in active pharmaceutical ingredients (APIs). Post-purification, all batches must be subjected to Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to validate that residual heavy metals are below 15 ppm. If levels exceed this threshold, re-dissolve the product and treat with a metal-scavenging resin (e.g., QuadraPure™ TU or EDTA-functionalized silica) for 12 hours prior to re-isolation.

References

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes Source: Organic Letters URL: [Link]

  • Title: Peptidomimetics via copper-catalyzed azide–alkyne cycloadditions Source: Chemical Society Reviews URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields for 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole Hydrobromide Workflows

Welcome to the Technical Support Center. As a bifunctional building block, 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide presents unique synthetic opportunities and distinct chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional building block, 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide presents unique synthetic opportunities and distinct chemoselectivity challenges. It features a highly reactive primary alkyl bromide (for SN2 substitutions) and a less reactive heteroaryl bromide at the C3 position (for transition-metal-catalyzed cross-couplings)[1].

Because this compound is supplied as a hydrobromide (HBr) salt, failure to properly manage the stoichiometry of neutralization is the leading cause of poor yields, side reactions, and catalytic poisoning. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yields.

Reaction Pathway & Chemoselectivity Workflow

To achieve high yields, it is critical to understand the order of operations. Attempting a palladium-catalyzed cross-coupling before resolving the alkyl bromide often leads to complex mixtures due to competitive oxidative addition or β -hydride elimination.

G Salt 3-Bromo-1-(2-bromoethyl)- 1H-1,2,4-triazole HBr FreeBase Free Base Intermediate Salt->FreeBase Neutralization (Mild Base) Degradation E2 Elimination / Catalyst Poisoning Salt->Degradation Strong Base / Unneutralized HBr SN2 SN2 Alkylation (Target: 2-bromoethyl) FreeBase->SN2 Nucleophile, DMF (Primary Pathway) Suzuki Suzuki / C-N Coupling (Target: C3-Bromo) FreeBase->Suzuki Pd(PPh3)4 or Cu(OAc)2 (Secondary Pathway) SN2->Suzuki Sequential Coupling (Recommended Route)

Divergent synthetic workflows and chemoselectivity for bifunctional triazole functionalization.

Troubleshooting & FAQs

Q1: My SN2 alkylation yields are below 30%, and I am recovering unreacted nucleophile. What is going wrong? A: This is almost always caused by incomplete neutralization of the hydrobromide salt. If you add an amine nucleophile directly to the HBr salt, the HBr will immediately protonate your nucleophile, rendering it non-nucleophilic. Causality & Solution: You must account for the HBr equivalent. Use at least 2.5 to 3.0 equivalents of a mild, non-nucleophilic base (e.g., K2CO3 or DIPEA) relative to the triazole salt. The first equivalent strictly liberates the free base, while the remaining equivalents act as the acid scavenger for the subsequent SN2 reaction.

Q2: I am seeing a mass corresponding to a vinyl triazole byproduct instead of my SN2 product. How do I prevent this? A: You are observing E2 elimination. The 2-bromoethyl group is highly susceptible to elimination if the base used is too strong or sterically hindered (e.g., NaH, KOtBu, or DBU). Causality & Solution: Strong bases abstract the β -proton on the ethyl chain faster than the nucleophile can attack the α -carbon. Switch to a milder base like Cs2CO3 or K2CO3. Furthermore, utilize polar aprotic solvents like DMF or DMAc, which heavily solvate cations and leave the nucleophile "naked," thereby accelerating the SN2 pathway over the E2 pathway[1][2].

Q3: How can I selectively perform a Suzuki cross-coupling at the 3-bromo position without degrading the 2-bromoethyl group? A: It is highly recommended to perform the SN2 substitution on the 2-bromoethyl group first. Palladium can insert into alkyl bromides, leading to undesired β -hydride elimination. Causality & Solution: If you must perform the cross-coupling first, you must exploit the electronic differences between the sp2 C-Br and sp3 C-Br bonds. Use Pd(PPh3)4, which has been shown to be effective for Suzuki couplings on halogenated triazoles[1]. To minimize degradation, employ microwave-assisted synthesis; reducing the reaction time from 24 hours to 1 hour at 120°C limits the thermal degradation of the alkyl bromide[1]. For C-N couplings, a mixed-ligand system using Pd2(dba)3 with Xantphos has proven highly effective for triazole analogs[3].

Q4: Can I perform N-arylation on this compound using Chan-Evans-Lam conditions? A: Yes, but only if the 1-position is unprotected. Since your compound is already alkylated at the 1-position (1-(2-bromoethyl)), Chan-Evans-Lam (CEL) coupling is not applicable here. CEL couplings are strictly for N-arylation of free 1H-triazoles using Cu(OAc)2[4][5]. Your focus for the C3-bromo group should be Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation).

Quantitative Data Summary

The following table synthesizes optimized parameters for differentiating the reactivity of the two electrophilic sites[1][2][3].

Reaction TypeTarget SiteOptimal Catalyst / BaseOptimal SolventTemp / TimeExpected Yield
SN2 Alkylation 2-bromoethyl (sp3)K2CO3 or Cs2CO3 (3.0 eq)DMF or MeCN60°C / 4-8 h75 - 90%
Suzuki Coupling C3-bromo (sp2)Pd(PPh3)4 / Na2CO3Dioxane/H2O120°C / 1 h (MW)65 - 80%
C-N Amination C3-bromo (sp2)Pd2(dba)3 / Xantphos / K2CO3Toluene110°C / 2-6 h60 - 75%
Standard Operating Procedures

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: SN2 Alkylation (Primary Pathway)

Objective: Liberate the free base and alkylate a target nucleophile (e.g., a secondary amine) while suppressing E2 elimination.

  • Preparation: In an oven-dried round-bottom flask under N2, suspend 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide (1.0 eq) and anhydrous K2CO3 (3.0 eq) in anhydrous DMF (0.2 M concentration).

  • Neutralization: Stir the suspension vigorously at room temperature for 30 minutes. Self-Validation: The mixture will turn from a suspension of heavy crystals to a finer, cloudy mixture as the HBr is neutralized and KBr precipitates.

  • Nucleophilic Addition: Add the nucleophile (1.1 eq) dropwise.

  • Heating: Elevate the temperature to 60°C and stir for 4–8 hours.

  • Monitoring: Check reaction progress via LCMS. Self-Validation: Look for the disappearance of the free base mass [M+H]+m/z 254/256 (due to the bromine isotope pattern) and the appearance of the product mass.

  • Workup: Quench with water to dissolve the inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na2SO4, filter, and concentrate.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C3-position of the previously alkylated triazole intermediate.

  • Preparation: In a microwave vial, combine the SN2 product from Protocol A (1.0 eq), the aryl boronic acid (1.5 eq), and Na2CO3 (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a 0.1 M concentration.

  • Catalyst Addition: Inside a glovebox or under a strict N2 stream, add Pd(PPh3)4 (0.05 eq, 5 mol%). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the vial in a microwave reactor at 120°C for 1 hour[1].

  • Monitoring: Analyze by TLC (Hexanes:EtOAc). Self-Validation: The starting material spot should be completely consumed. If unreacted starting material remains, check for catalyst blackening (Pd black), which indicates catalyst death due to oxygen ingress.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues, eluting with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

References
  • National Center for Biotechnology Information (PMC). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Retrieved from [Link]

  • American Chemical Society (ACS). Pd(dba)2 vs Pd2(dba)3: An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C–N and C–S Coupling Reactions. Retrieved from [Link]

  • Pageplace. Handbook for Chemical Process Research and Development, Second Edition. Retrieved from[Link]

Sources

Optimization

Purification techniques for crude 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide products

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals dealing with the isolation and purification of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals dealing with the isolation and purification of 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide (CAS: 1803592-86-0).

As an application scientist, I frequently see researchers struggle with this specific intermediate. The synthesis—typically achieved via the alkylation of 3-bromo-1H-1,2,4-triazole with 1,2-dibromoethane—presents unique purification challenges due to the formation of regioisomers, the presence of unreacted bis-electrophiles, and the highly hygroscopic nature of the resulting hydrobromide salt. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Mechanistic Overview & Causality

To purify a compound effectively, you must understand how the impurities formed. The 1,2,4-triazole ring exhibits annular tautomerism. During alkylation, the N1 position is thermodynamically favored due to minimal steric hindrance compared to the N2 and N4 positions (which are adjacent to the bulky C3-bromine or situated between two carbons, respectively) 1[1]. However, kinetic byproducts (N2/N4-alkylated isomers) inevitably form depending on the base and solvent used 2[2]. Furthermore, the basicity of the triazole ring leads to the sequestration of hydrogen bromide (HBr) generated during the reaction, yielding the target compound as a highly polar hydrobromide salt 3[3]. We will exploit this polarity differential for purification.

Purification Decision Matrix

PurificationWorkflow Crude Crude 3-Bromo-1-(2-bromoethyl)- 1H-1,2,4-triazole HBr Trituration Trituration (Diethyl Ether) Crude->Trituration Remove 1,2-dibromoethane CheckIsomers LC-MS / NMR Check (Regioisomer Ratio) Trituration->CheckIsomers HighPurity High N1 Isomer (>85%) CheckIsomers->HighPurity LowPurity High N4/N2 Isomer (<85%) CheckIsomers->LowPurity Recrystallization Recrystallization (Isopropanol) HighPurity->Recrystallization FreeBase Free-Basing (Aq. NaHCO3 + DCM) LowPurity->FreeBase PureProduct Pure Target Compound (>98% Purity) Recrystallization->PureProduct Chromatography Silica Chromatography (EtOAc / Hexanes) FreeBase->Chromatography Separate isomers Resalting Re-salting (HBr in AcOH) Chromatography->Resalting Resalting->PureProduct

Fig 1: Decision matrix for the purification of crude 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole HBr.

Troubleshooting & FAQs

Q1: My crude product is an oily solid and smells strongly of 1,2-dibromoethane. How do I remove it? Cause: 1,2-dibromoethane is often used in large excess during synthesis to prevent dimerization (the formation of 1,2-bis(3-bromo-1H-1,2,4-triazol-1-yl)ethane). Its high boiling point (131°C) makes vacuum removal difficult without thermally degrading your product. Solution: Exploit the polarity differential. The hydrobromide salt is highly polar, whereas the alkyl halide is non-polar. Triturate the crude mass with cold diethyl ether or hexanes. The non-polar solvent selectively dissolves the excess 1,2-dibromoethane, leaving the triazole HBr salt as a filterable solid.

Q2: NMR analysis shows contamination with N2 and N4 regioisomers. Why did this happen and how do I separate them? Cause: As mentioned, kinetic byproducts at N2 and N4 inevitably form during alkylation. Solution: If the N1 isomer constitutes >85% of the mixture, attempt selective recrystallization from isopropanol (iPrOH). The N1-alkyl HBr salt typically exhibits a lower solubility profile in cold iPrOH than the N2/N4 isomers. If the ratio is unfavorable (<85%), you must proceed to free-basing and chromatography.

Q3: Why can't I just run the crude hydrobromide salt directly on a silica gel column? Cause: Triazole hydrobromide salts streak severely on standard normal-phase silica due to strong hydrogen bonding and ion-exchange interactions with the acidic silanol groups. This destroys the theoretical plates needed to resolve closely eluting regioisomers. Solution: You must neutralize the compound first. Partition the crude salt between saturated aqueous NaHCO 3​ and dichloromethane (DCM). Chromatograph the resulting free base, and then re-precipitate the salt using a stoichiometric amount of HBr.

Q4: The purified salt is highly hygroscopic and turns into a paste on the bench. How should it be handled? Cause: The hydrobromide counterion readily forms hydrates with atmospheric moisture, disrupting the crystal lattice and causing deliquescence. Solution: Dry the purified product in a vacuum oven at 40°C over phosphorus pentoxide (P 2​ O 5​ ) for 24 hours. Store under an inert atmosphere (argon/nitrogen) in a tightly sealed amber vial.

Validated Experimental Protocols
Protocol A: Trituration and Selective Recrystallization (For >85% N1 Purity)
  • Trituration: Suspend the crude oily solid in cold diethyl ether (5 mL per gram of crude). Stir vigorously for 15 minutes at room temperature.

  • Filtration: Filter the suspension under vacuum and wash the filter cake with an additional 2 volumes of cold diethyl ether to ensure complete removal of 1,2-dibromoethane.

  • Dissolution: Transfer the solid to a round-bottom flask and dissolve in a minimum volume of boiling isopropanol (iPrOH).

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to induce selective crystallization of the N1 isomer.

  • Recovery: Filter the white crystalline solid and dry under vacuum.

  • Self-Validation Step: Dissolve 2 mg of the dried crystal in DMSO- d6​ and run a 1 H-NMR. The N1-isomer will show a distinct singlet for the triazole C5 proton (~8.5 ppm). If N4/N2 contamination is >2%, repeat the recrystallization step.

Protocol B: Free-Basing, Chromatography, and Re-salting (For <85% N1 Purity)
  • Free-Basing: Dissolve the crude HBr salt in a 1:1 mixture of DCM and saturated aqueous NaHCO 3​ . Stir vigorously until CO 2​ evolution ceases.

  • Extraction: Separate the organic layer, extract the aqueous layer twice more with DCM, dry the combined organics over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Chromatography: Load the free base onto a silica gel column. Elute using a gradient of Hexanes:Ethyl Acetate (start 80:20, ramp to 40:60). The N1 isomer typically elutes first due to lower polarity compared to the N4 isomer.

  • Self-Validation Step: Spot the pooled fractions on a silica TLC plate and develop in 60:40 Hexanes:EtOAc. The free base should appear as a single UV-active spot (R f​ ~0.4). Absence of baseline streaking confirms complete removal of the HBr salt.

  • Re-salting: Pool the fractions containing the pure N1 isomer and concentrate. Dissolve the free base in anhydrous diethyl ether and cool to 0°C.

  • Precipitation: Dropwise add 1.05 equivalents of 33% HBr in acetic acid. Stir for 30 minutes. Filter the precipitated 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected clearance rates and yields for each purification phase based on standard laboratory scale workflows:

Purification PhaseStarting N1 Isomer PurityFinal N1 Isomer PurityTypical Step YieldPrimary Contaminant Removed
Diethyl Ether Trituration 60 - 70%65 - 75%> 95%1,2-dibromoethane (excess)
iPrOH Recrystallization > 85%> 98%60 - 70%N2 / N4 Regioisomers
Silica Chromatography < 85%> 99%75 - 85%N2 / N4 Regioisomers
References
  • 1,2,4-Triazole | 288-88-0 - ChemicalBook. 1

  • 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole - Benchchem. 3

  • Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids - The Journal of Organic Chemistry (ACS Publications). 2

Sources

Troubleshooting

Common side products in the synthesis of N-alkylated triazoles and how to minimize them

Technical Support Center: Synthesis of N-Alkylated Triazoles A Guide to Minimizing and Troubleshooting Common Side Products For researchers, scientists, and professionals in drug development, N-alkylated triazoles are in...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-Alkylated Triazoles

A Guide to Minimizing and Troubleshooting Common Side Products

For researchers, scientists, and professionals in drug development, N-alkylated triazoles are invaluable building blocks. However, their synthesis is often plagued by the formation of regioisomeric side products, leading to reduced yields and challenging purification steps. This guide provides in-depth technical assistance to diagnose, minimize, and troubleshoot these common issues.

Understanding the Core Problem: N-vs. N2-Regioisomerism

The primary challenge in the N-alkylation of 1,2,3-triazoles is controlling which of the three nitrogen atoms acts as the nucleophile. Direct alkylation of an unsubstituted or 4/5-substituted 1,2,3-triazole can lead to a mixture of N1 and N2-alkylated products. The ratio of these isomers is highly dependent on a multitude of factors including steric hindrance, electronic effects, and reaction conditions such as the choice of base, solvent, and temperature.[1][2]

Generally, the N1-alkylated product is the kinetic product, forming faster due to higher electron density, while the N2-alkylated product is often the more thermodynamically stable isomer.[2] This delicate balance is the root cause of most regioselectivity issues.

G cluster_0 Direct Alkylation of 1,2,3-Triazole Triazole 1,2,3-Triazole (Ambident Nucleophile) N1_Product N1-Alkylated Triazole Triazole->N1_Product N1 Attack (Kinetic Pathway) N2_Product N2-Alkylated Triazole Triazole->N2_Product N2 Attack (Thermodynamic Pathway) AlkylatingAgent R-X (Alkylating Agent) AlkylatingAgent->N1_Product AlkylatingAgent->N2_Product Base Base Base->Triazole

Caption: The competitive N1 and N2 alkylation pathways in direct synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of N-alkylated triazoles, their probable causes, and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solutions & Mechanistic Rationale
Poor Regioselectivity (Mixture of N1 and N2 Isomers) 1. Direct Alkylation Method: The inherent nature of direct alkylation on an unsubstituted triazole ring often leads to isomer mixtures.[2] 2. Reaction Conditions: Solvent, base, and temperature are not optimized to favor one isomer.[1] 3. Steric and Electronic Effects: The substituents on the triazole and the alkylating agent influence the nucleophilicity of the nitrogen atoms.[1][3]1. Switch Synthetic Strategy:    • For 1,4-disubstituted (N1) triazoles: Use the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is highly regioselective for the 1,4-isomer.[4][5]    • For 1,5-disubstituted (N2-analogous) triazoles: Employ the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively yields the 1,5-isomer.[6][7][8] 2. Optimize Direct Alkylation Conditions:    • Steric Control: Use bulky substituents on the triazole ring (at C4/C5) or a bulky alkylating agent to favor alkylation at the less sterically hindered nitrogen.[1][3]    • Thermodynamic Control: In some cases, prolonged reaction times or higher temperatures can favor the formation of the more stable N2-isomer.[2][9]    • Catalysis: Investigate organocatalytic methods using amidinium or guanidinium receptors that can form ion pairs and direct alkylation with high selectivity.[5]
Formation of Oxidative Homocoupling Byproducts (Diyne Formation in CuAAC) 1. Presence of Oxygen: Copper(I) catalysts are sensitive to oxidation to Copper(II) in the presence of oxygen. Cu(II) can promote the homocoupling of terminal alkynes.[4] 2. Insufficient Reducing Agent: If generating Cu(I) from a Cu(II) salt, an inadequate amount of reducing agent (like sodium ascorbate) will leave unreduced Cu(II).[4][10]1. Degas Solvents: Thoroughly sparge all solvents with an inert gas (e.g., argon or nitrogen) before use. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. 3. Use a Reducing Agent: Add a slight excess of a mild reducing agent like sodium ascorbate to the reaction mixture. This maintains the copper in its active Cu(I) state.[4][10] 4. Ligand Choice: Utilize accelerating ligands that stabilize the Cu(I) oxidation state and protect it from oxidation.[11]
Low or No Yield in Cycloaddition Reactions (CuAAC/RuAAC) 1. Catalyst Inactivity: The catalyst may be poisoned, oxidized, or used in insufficient quantities. 2. Impure Reagents: Starting materials (azide or alkyne) may be impure or degraded. Water can hydrolyze some alkylating agents.[1] 3. Unsuitable Ligand (for CuAAC): Some ligands can interfere with the reaction. For example, iodide ions can be detrimental, and certain phosphines can reduce the azide.[11]1. Catalyst Check:    • CuAAC: Use a fresh, reliable source of Cu(I) or ensure complete reduction of the Cu(II) precursor.[10]    • RuAAC: Ensure the correct [Cp*RuCl] complex is used, as other ruthenium complexes may be inactive or yield different isomers.[7] 2. Verify Reagent Purity: Use freshly prepared or purified azides and alkynes. Ensure anhydrous conditions if sensitive reagents are used.[1] 3. Optimize Ligand and Additives:    • CuAAC: Use well-established accelerating ligands like TBTA or TTTA. Avoid iodide salts as the copper source.[4][11]
Difficulty Separating Regioisomers 1. Similar Polarity: N1 and N2-alkylated triazoles often have very similar physical properties, making chromatographic separation challenging.[1]1. Advanced Chromatography:    • Silica Gel Chromatography: A careful selection of the eluent system, often involving a shallow gradient, is crucial.[1]    • HPLC: High-Performance Liquid Chromatography, including reverse-phase or chiral columns, can be effective for difficult separations.[1] 2. Crystallization: Fractional crystallization can sometimes be used to separate isomers if one is significantly less soluble or forms crystals more readily. 3. Chemical Derivatization: In challenging cases, one isomer might be selectively reacted to form a derivative with different properties, allowing for easier separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: I performed a direct alkylation on a simple 1,2,3-triazole and got a nearly 1:1 mixture of isomers. Why, and how can I favor the N2 product?

A: This is a classic problem rooted in the competing kinetic (N1) and thermodynamic (N2) alkylation pathways.[2] For unsubstituted triazoles, the energy barrier to form either isomer is often similar. To favor the N2 product, you can try several strategies:

  • Thermodynamic Control: Increase the reaction temperature and/or time. This allows the initially formed kinetic N1-isomer to potentially isomerize to the more stable N2-isomer.[9]

  • Steric Direction: If your synthesis allows, introduce bulky substituents at the C4 and C5 positions of the triazole ring. This sterically shields the N1 position, making the N2 position the more accessible site for alkylation.[3]

  • Post-Cycloaddition Functionalization: A robust strategy is to first synthesize a 4,5-disubstituted triazole (e.g., 4,5-dibromo-1,2,3-triazole) via cycloaddition. The bulky bromine atoms will direct subsequent alkylation exclusively to the N2 position. The bromine atoms can then be removed or transformed in later steps.[3]

Q2: When should I choose a RuAAC reaction over a CuAAC reaction?

A: The choice depends entirely on the desired regioisomer.

  • Choose CuAAC when your target molecule is a 1,4-disubstituted 1,2,3-triazole. This reaction is exceptionally reliable and selective for this isomer.[4][5]

  • Choose RuAAC when your target is a 1,5-disubstituted 1,2,3-triazole. RuAAC provides complementary regioselectivity to CuAAC.[6][8] Additionally, RuAAC is advantageous when working with internal alkynes, as it can produce fully substituted 1,4,5-trisubstituted triazoles, a reaction not possible with standard CuAAC conditions.[6][7][8]

G Start Desired Triazole Isomer? CuAAC Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->CuAAC 1,4-isomer RuAAC Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Start->RuAAC 1,5-isomer or 1,4,5-isomer Product14 1,4-Disubstituted Triazole CuAAC->Product14 Product15 1,5-Disubstituted Triazole RuAAC->Product15 Product145 1,4,5-Trisubstituted Triazole (from internal alkyne) RuAAC->Product145

Caption: Decision workflow for choosing between CuAAC and RuAAC.

Q3: My CuAAC reaction is clean but very slow. How can I accelerate it?

A: Slow CuAAC reactions are common, especially in dilute solutions or with sterically hindered substrates.

  • Use an Accelerating Ligand: This is the most effective solution. Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or tris-(tert-butyltriazolylmethyl)amine (TTTA) are designed to stabilize the catalytically active Cu(I) species, prevent catalyst disproportionation, and dramatically increase the reaction rate.[4]

  • Increase Concentration: The reaction rate can be dependent on catalyst concentration. For bioconjugation, it's often observed that a threshold concentration of copper (e.g., >50 µM) is needed for maximal activity.[11]

  • Solvent Choice: While the reaction is robust in many solvents, rate accelerations have been observed in water.[10]

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective CuAAC Synthesis of a 1,4-Disubstituted-1,2,3-Triazole

This protocol is designed to minimize oxidative side products and ensure high regioselectivity.

  • Reagent Preparation:

    • Dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O).

    • Prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in water.

  • Reaction Setup:

    • Combine the alkyne and azide solutions in a round-bottom flask equipped with a magnetic stir bar.

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Initiation and Monitoring:

    • To the stirring solution, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • The reaction is typically exothermic and may change color.

    • Stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure 1,4-disubstituted triazole.

Protocol 2: General Procedure for Regioselective RuAAC Synthesis of a 1,5-Disubstituted-1,2,3-Triazole

This protocol utilizes a standard ruthenium catalyst for selective 1,5-isomer formation.

  • Reagent Preparation:

    • In a dry, inert-atmosphere glovebox or Schlenk line, add the alkyne (1.0 eq), azide (1.1 eq), and the ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD), 2 mol%) to an oven-dried reaction vessel.[7]

  • Reaction Setup:

    • Add anhydrous, degassed solvent (e.g., THF, dioxane, or benzene) via syringe.[8]

    • Seal the vessel and bring it out of the glovebox if necessary.

  • Reaction and Monitoring:

    • Heat the reaction mixture with stirring to the desired temperature (typically 60-80 °C).[8]

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude residue can be directly purified by silica gel column chromatography to isolate the pure 1,5-disubstituted triazole.

References

  • El-Sayed, M. F., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available from: [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available from: [Link]

  • de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências. Available from: [Link]

  • Singh, K., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry. Available from: [Link]

  • Sladojevich, F., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. Available from: [Link]

  • El-Sayed, M. F., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available from: [Link]

  • Bak, A., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry. Available from: [Link]

  • Li, Z., et al. (2024). Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. Organic Letters. Available from: [Link]

  • de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Organic Chemistry Portal. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. Available from: [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Available from: [Link]

  • Pinto, A., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Semantic Scholar. Available from: [Link]

  • Krasinski, A., et al. (2017). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available from: [Link]

  • Rasmussen, L. K., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Available from: [Link]

  • Rasmussen, L. K., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. PubMed. Available from: [Link]

  • Alvarez, R., et al. (1984). Alkylating nucleosides 1. Synthesis and cytostatic activity of N-glycosyl(halomethyl)-1,2,3-triazoles. A new type of alkylating agent. Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available from: [Link]

  • Gîrju, M., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Available from: [Link]

  • Wilson, J. H. (1981). Purification of triazoles. U.S. Patent No. 4,269,987.
  • Viciano-Chumillas, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ResearchGate. Available from: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available from: [Link]

  • Iovine, V., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. MDPI. Available from: [Link]

Sources

Optimization

Stability, storage, and handling guidelines for 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide

Welcome to the technical support and troubleshooting hub for 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide (CAS: 1803592-86-0) . This guide is engineered for research scientists and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide (CAS: 1803592-86-0) . This guide is engineered for research scientists and drug development professionals who require precise control over highly reactive alkylating agents.

Because this bifunctional molecule contains both a nucleophilic heterocycle and an electrophilic alkyl halide, its stability and reactivity are entirely dependent on strict environmental controls and precise experimental sequencing.

Part 1: Core Chemical Properties & Stability Rationale

Q: Why is this compound supplied as a hydrobromide salt rather than a free base?

A: The formulation of this compound as a hydrobromide (HBr) salt is a deliberate design choice to prevent catastrophic degradation. The free base form possesses a "Janus" nature: it contains a nucleophilic 1,2,4-triazole nitrogen and a highly electrophilic 2-bromoethyl group.

If liberated as a free base during storage, the nitrogen of one molecule will rapidly execute a nucleophilic attack on the 2-bromoethyl carbon of an adjacent molecule. This intermolecular self-alkylation (quaternization) triggers a runaway polymerization cascade, converting your reagent into an insoluble, intractable tar [1]. By protonating the triazole ring with hydrobromic acid, the nitrogen's lone pair is engaged, neutralizing its nucleophilicity and locking the molecule in a stable, crystalline state.

Q: What are the primary degradation pathways I need to prevent?

A: Beyond base-induced polymerization, the primary threat is moisture-induced hydrolysis . The 2-bromoethyl group is an active alkylating agent. If the hygroscopic HBr salt absorbs atmospheric moisture, water acts as a nucleophile, displacing the bromide ion to form a 2-hydroxyethyl byproduct [2]. This completely destroys the compound's utility as an alkylating linker.

G A 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole HBr (Stable Salt) B Moisture Exposure (H2O Nucleophilic Attack) A->B C Base Exposure (Deprotonation) A->C D 2-Hydroxyethyl Byproduct (Hydrolysis) B->D Hydrolysis E Transient Free Base (Highly Reactive) C->E -HBr F Intermolecular Self-Alkylation (Polymerization / Tars) E->F Quaternization

Degradation pathways of the HBr salt via moisture-induced hydrolysis or base-induced polymerization.

Part 2: Storage, Handling, and Safety Data

Q: What are the strict storage requirements for maintaining batch integrity?

A: To suppress both hydrolysis and thermal decomposition, the compound must be treated as a moisture-sensitive, temperature-labile reagent.

  • Long-term storage: -20°C in a tightly sealed amber vial.

  • Atmosphere: Must be backfilled with Argon or dry Nitrogen after every use.

  • Desiccation: Store the primary vial inside a secondary container with active desiccant (e.g., Drierite).

Self-Validation Check: Before use, inspect the physical state of the reagent. A healthy batch is a free-flowing off-white to white powder. If the material appears sticky, gummy, or has turned dark brown, moisture ingress and subsequent polymerization have occurred. Discard the batch.

Quantitative Data & Safety Profile
ParameterSpecification / Classification
Chemical Name 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide
CAS Number 1803592-86-0
Optimal Storage -20°C (Long-term) / 2-8°C (Short-term transit) [3]
Atmosphere Inert (Argon/Nitrogen), strictly anhydrous
GHS Hazard Codes H302, H312, H332, H315, H319, H336 [2]
Hazard Classes Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A

Part 3: Troubleshooting Experimental Workflows

Q: My alkylation reaction is yielding a complex polymeric mixture instead of my target product. What went wrong?

A: You likely added the base to the triazole hydrobromide before adding your target nucleophile.

The Causality: If you neutralize the HBr salt in solution without a competing, highly reactive nucleophile already present, you generate the transient free base in isolation. As established, this free base will instantly self-alkylate. To fix this, you must use an in situ free-basing strategy. The target nucleophile must be fully dissolved and waiting in the solution before the base is introduced.

Q: Can I pre-wash the salt with aqueous base (e.g., NaHCO3) in a separatory funnel to isolate the free base before my reaction?

A: Absolutely not. The free base of a 2-bromoethyl triazole is highly unstable at room temperature. Attempting an aqueous workup to isolate the free base will result in rapid hydrolysis of the bromide leaving group and immediate polymerization in the organic layer. The free base must only exist as a transient intermediate within the reaction flask.

Part 4: Step-by-Step Methodology

Protocol: In Situ Free-Basing and Controlled Alkylation

This protocol is designed as a self-validating system to ensure the transient free base is immediately intercepted by your target nucleophile, preventing oligomerization.

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with Argon for 5 minutes. Maintain a positive Argon pressure via a balloon or manifold.

Step 2: Reagent Dissolution (The Critical Sequence)

  • Weigh your target nucleophile (1.0 equiv) and 3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide (1.1 to 1.2 equiv) rapidly in air, or ideally inside a glovebox.

  • Transfer both solids to the purged flask.

  • Inject anhydrous, amine-free solvent (e.g., anhydrous DMF or Acetonitrile) to achieve a 0.1 M to 0.2 M concentration.

  • Self-Validation Check: Ensure complete dissolution. The solution should be clear. Do not add base yet.

Step 3: Controlled Base Addition

  • Cool the reaction flask to 0°C using an ice-water bath. (Cooling suppresses the kinetics of self-alkylation).

  • Add a mild, non-nucleophilic base (e.g., anhydrous K₂CO₃, 2.5 to 3.0 equiv) in small portions, or N,N-Diisopropylethylamine (DIPEA) dropwise via syringe.

  • Self-Validation Check: If the solution rapidly turns dark brown or black upon base addition, self-alkylation is outcompeting your target reaction. If it remains relatively light-colored or clear, the target nucleophile is successfully intercepting the free base.

Step 4: Reaction Progression & Quenching

  • Allow the reaction to slowly warm to room temperature.

  • Monitor progression via TLC or LC-MS. The HBr salt will not move on standard normal-phase TLC, but your newly alkylated product will.

  • Upon completion, quench the reaction by pouring it into ice-cold water to precipitate the product, or extract with Ethyl Acetate (EtOAc) and wash 3x with brine to remove DMF and unreacted salts.

G Step1 1. Weigh HBr Salt (Under Argon) Step2 2. Dissolve in Anhydrous DMF/MeCN Step1->Step2 Step3 3. Add Target Nucleophile Step2->Step3 Step4 4. Add Mild Base (e.g., K2CO3) at 0°C Step3->Step4 Step5 5. Controlled Alkylation (Target Product) Step4->Step5

Step-by-step in situ free-basing workflow designed to prevent premature self-alkylation.

References

  • NextSDS Substance Database. "3-bromo-1-(2-bromoethyl)-1H-1,2,4-triazole hydrobromide (CAS 1803592-86-0) Hazard Classifications." NextSDS. Available at:[Link]

  • Accela ChemBio. "Product Information and Storage: SY204178 (CAS 1803592-86-0)." Accela ChemBio Inc. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Triazole Derivatives in Biological Assays

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common yet significant hurdle of poor aqueous solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common yet significant hurdle of poor aqueous solubility of triazole derivatives in biological assays. The structural characteristics that make triazoles potent therapeutic agents, such as their stability and ability to form hydrogen bonds, can also contribute to their limited solubility, leading to unreliable and misleading experimental results.[1][2] This technical support center offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides with detailed protocols to address specific solubility-related challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of my triazole derivative so critical for the outcome of my biological assays?

A: The solubility of your compound is paramount because it directly impacts the accuracy and reproducibility of your experimental data. If a compound is not fully dissolved, the actual concentration in your assay will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).[3][4] This can result in inaccurate structure-activity relationships (SAR), cause discrepancies between enzymatic and cell-based assays, and ultimately lead to the erroneous rejection of a potentially valuable lead compound.[3][4]

Q2: What are the common indicators of solubility problems in my experiments?

A: Several observations can point towards solubility issues:

  • Visible Precipitation: You might see cloudiness, crystals, or a film in your stock solution, dilution plates, or the final assay plate.[5]

  • Inconsistent Results: High variability between replicate wells or between experiments is a strong indicator.

  • Poor Correlation: A lack of correlation between the results of biochemical and cell-based assays can sometimes be attributed to solubility differences in the respective assay media.[3]

  • "Bell-Shaped" Dose-Response Curves: At higher concentrations, precipitation can lead to a decrease in the observed biological effect, creating a non-classical dose-response curve.[6]

Q3: I suspect my triazole derivative has solubility issues. What is the first and most crucial step to take?

A: Before embarking on complex solubilization strategies, the first step is to verify the integrity of your compound and its handling.[7][8] This includes:

  • Purity Check: Ensure the purity of your compound using methods like NMR, HPLC, and Mass Spectrometry, as impurities can sometimes be the cause of insolubility.[7]

  • Stock Solution Integrity: Visually inspect your DMSO stock solution for any signs of precipitation.[5] Remember that repeated freeze-thaw cycles can lead to compound precipitation.[5][9] It is best practice to aliquot your stock solutions into single-use volumes.[5]

  • Stability Assessment: Confirm that your triazole derivative is stable in the chosen solvent and under the assay conditions (pH, temperature).[7]

Q4: Is Dimethyl Sulfoxide (DMSO) always the optimal choice for preparing my stock solution?

A: While DMSO is the most widely used solvent in drug discovery for creating high-concentration stock solutions, it's not a universal solution.[10] Not all compounds are soluble in DMSO, even at concentrations as low as 10 mM.[9] Furthermore, when a DMSO stock solution is diluted into an aqueous assay buffer, the compound can precipitate out if its aqueous solubility is exceeded—a phenomenon known as "DMSO shock" or "the solvent-shift effect".[5] While DMSO is a good starting point, if you encounter solubility issues, it's important to consider alternative solvents or solubilization strategies.[11]

Troubleshooting Guide: From Precipitation to Reliable Data

This section provides a systematic approach to resolving common solubility-related problems encountered during biological assays with triazole derivatives.

Problem 1: My triazole derivative, dissolved in DMSO, precipitates upon dilution into the aqueous assay buffer.
  • Potential Causes:

    • Exceeding Aqueous Solubility: The final concentration of the compound in the assay buffer is above its maximum aqueous solubility.[5]

    • Solvent-Shift Effect: The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to crash out of solution.[5]

    • Buffer Components: Certain salts or proteins in the assay buffer may interact with the compound, reducing its solubility.

  • Step-by-Step Solutions:

    • Optimize the Dilution Protocol: Instead of a single, large dilution step, perform a serial dilution in a medium that gradually decreases the DMSO concentration. This can help to avoid the abrupt solvent shift.[4]

    • Adjust the Final DMSO Concentration: Many cell lines and biochemical assays can tolerate a final DMSO concentration between 0.1% and 0.5%.[5] Maintaining the highest tolerable DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[5]

    • Incorporate a Co-solvent System: For your stock solution, consider using a mixture of DMSO with another water-miscible organic solvent like polyethylene glycol (PEG) or N-methyl-2-pyrrolidone (NMP).[5][12] This can sometimes improve solubility upon dilution into the aqueous buffer.

    • Utilize Serum Proteins: If compatible with your assay, diluting the compound into a medium containing serum can be effective.[5] Proteins like albumin can bind to hydrophobic compounds and help maintain their solubility.[5]

Problem 2: My results are highly variable, and I suspect my compound is not fully dissolved, although I don't see visible precipitation.
  • Potential Causes:

    • Micro-precipitation: The formation of very small, invisible precipitates can lead to inconsistent concentrations of the soluble compound across different wells.

    • Compound Aggregation: Some compounds can form aggregates in solution, which can interfere with the assay and produce artifacts.[6][13]

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips and assay plates, reducing the effective concentration in solution.[14]

  • Step-by-Step Solutions:

    • Introduce a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.005% to 0.01%), to the assay buffer can help to prevent compound aggregation and improve solubility.[12]

    • Employ Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble compounds and increase their aqueous solubility.[15][16][17] (See Protocol 3 for detailed instructions).

    • pH Modification: For ionizable triazole derivatives, adjusting the pH of the assay buffer can significantly enhance solubility.[12][18] (See Protocol 2 for more details).

    • Pre-wetting of Pipette Tips: To minimize adsorption to plasticware, pre-wet pipette tips with the assay buffer before handling the compound solution.

In-depth Protocols and Methodologies

Protocol 1: Optimizing Co-solvent (e.g., DMSO) Concentration
  • Determine the Maximum Tolerable DMSO Concentration: Before testing your compound, run a vehicle control experiment with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the highest concentration that does not affect the biological activity in your assay.

  • Prepare a High-Concentration Stock Solution: Dissolve your triazole derivative in 100% DMSO to create a concentrated stock solution (e.g., 10-30 mM).[3] Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.

  • Create an Intermediate Dilution Plate: Perform a serial dilution of your compound in 100% DMSO in a polypropylene plate.

  • Dilute into Assay Buffer: Transfer a small volume from the intermediate dilution plate into the final assay plate containing the assay buffer, ensuring the final DMSO concentration does not exceed the predetermined maximum tolerable level.

Protocol 2: pH-Modification for Solubility Enhancement
  • Determine the pKa of Your Triazole Derivative: This can be done experimentally or using in silico prediction tools. Knowing the pKa will help you determine the optimal pH range for solubilization.

  • Prepare a Range of Assay Buffers: Make several batches of your assay buffer with slightly different pH values around the pKa of your compound. For a basic compound, lowering the pH will increase solubility, while for an acidic compound, increasing the pH will enhance solubility.[18]

  • Test Compound Solubility: Add your compound to each of the prepared buffers at the desired final concentration.

  • Assess for Precipitation: Visually inspect for any precipitation and, if possible, quantify the amount of dissolved compound using a suitable analytical method like HPLC.

  • Validate Assay Performance: Once you have identified a pH that improves solubility, ensure that this pH does not negatively impact the performance of your assay (e.g., enzyme activity, cell viability).

Protocol 3: Utilizing Cyclodextrins for Poorly Soluble Compounds
  • Select the Appropriate Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for many applications due to its higher solubility and lower toxicity compared to natural beta-cyclodextrin.[15][19]

  • Prepare a Cyclodextrin Stock Solution: Dissolve the HP-β-CD in your assay buffer to create a concentrated stock solution (e.g., 20-40% w/v).

  • Complexation of the Compound:

    • Method A (Direct Addition): Add the DMSO stock of your triazole derivative to the cyclodextrin-containing buffer.

    • Method B (Pre-complexation): For more challenging compounds, you can pre-form the inclusion complex. This involves mixing the compound with the cyclodextrin solution and allowing it to equilibrate (e.g., by stirring or sonicating) before adding it to the final assay.

  • Optimization of Cyclodextrin Concentration: Test a range of final cyclodextrin concentrations to find the optimal ratio of cyclodextrin to your compound that maximizes solubility without interfering with the assay.[15]

Data Presentation

Table 1: Common Co-solvents and Their Properties in Biological Assays

Co-solventTypical Final ConcentrationAdvantagesConsiderations
Dimethyl Sulfoxide (DMSO) < 0.5%High solubilizing power for many compounds.Can be toxic to cells at higher concentrations; may precipitate upon aqueous dilution.[5][7]
Ethanol < 1%Good solubilizing properties; less toxic than DMSO for some cell lines.Can affect enzyme activity and cell membranes.
Polyethylene Glycol (PEG 400) 1-5%Low toxicity; can improve the stability of some compounds.More viscous; may not be suitable for all automated liquid handlers.
N-methyl-2-pyrrolidone (NMP) < 0.5%Strong solubilizing agent.Higher potential for toxicity; should be used with caution.

Visualizations

G start Precipitation Observed in Assay check_stock Q: Is the DMSO stock solution clear? start->check_stock stock_precip Action: Prepare fresh stock solution. Aliquot for single use. check_stock->stock_precip No stock_clear Stock is Clear check_stock->stock_clear Yes check_dilution Q: Does precipitation occur upon dilution into aqueous buffer? stock_clear->check_dilution no_precip No Precipitation check_dilution->no_precip No yes_precip Precipitation Occurs check_dilution->yes_precip Yes strategy Select Solubilization Strategy yes_precip->strategy optimize_dmso Optimize final DMSO concentration strategy->optimize_dmso use_serum Add serum to media (if applicable) strategy->use_serum ph_adjust Adjust buffer pH (for ionizable compounds) strategy->ph_adjust use_cyclo Incorporate Cyclodextrins strategy->use_cyclo use_surfactant Add a non-ionic surfactant strategy->use_surfactant

Caption: Troubleshooting workflow for compound precipitation.

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). Vertex AI Search.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.). Vertex AI Search.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024, May 29). Hilaris.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Troubleshooting poor biological activity in triazole derivatives. (n.d.). Benchchem.
  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed.
  • Strategies to address low drug solubility in discovery and development. (2013, January 15). PubMed.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 7). [Source not provided].
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10). [Source not provided].
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024, October 23). Pharma Excipients.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, May 29). ResearchGate.
  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). SCIRP.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences.
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
  • 1,2,3-Triazoles: Synthesis and Biological Application. (2020, October 13). IntechOpen.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC.
  • Full article: Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024, January 30). [Source not provided].
  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.). [Source not provided].
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). [Source not provided].
  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2021, July 3). [Source not provided].
  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2015, July 1). Semantic Scholar.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). PMC.
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2026, February 9). ResearchGate.
  • Compound Solubility and HTS Screening. (n.d.). Ziath.
  • Formulation of poorly soluble compounds. (2010, May 31). European Medicines Agency (EMA).
  • Imidazole and triazole derivatives useful as selective cox-1 inhibitors. (n.d.). Google Patents.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC.
  • Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. (2007, October 1). [Source not provided].
  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series.
  • Structural modification strategies of triazoles in anticancer drug development. (2024, September 5). PubMed.
  • (PDF) 1,2,4-triazoles: Synthetic strategies and pharmacological. (n.d.). ResearchGate.
  • Triazole Compounds: Recent Advances in Medicinal Research. (2022, May 5). ijprajournal.
  • Handling of Biological Samples 1. OBJECTIVE This procedure provides. (2016, April 20). NUS Medicine.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
  • Best practice in bioassay development. (2019, August 14). BioTechniques.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024, October 24). MDPI.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). PMC.
  • (PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 27). ResearchGate.
  • Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. (2024, June 10). [Source not provided].

Sources

Optimization

Technical Support Center: Preventing Byproduct Formation in 1,2,4-Triazole Functionalization

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are well aware that the 1,2,4-triazole core is a privileged scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are well aware that the 1,2,4-triazole core is a privileged scaffold. However, its ambident nucleophilicity and multiple C–H reactive sites make late-stage functionalization notoriously prone to regioisomeric byproduct formation.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind byproduct formation and provide field-proven, self-validating protocols to ensure absolute regiocontrol in your workflows.

Diagnostic Workflow: Regiocontrol Strategies

Before diving into specific reaction parameters, it is critical to map your functionalization strategy based on the specific isomer you need to isolate. The following logic tree dictates the optimal synthetic pathway to bypass common byproducts.

NAlkylation A 1,2,4-Triazole Core B Standard Alkylation (K2CO3 / DMF) A->B C Aza-Michael Addition (DBU / THF) A->C D Ion-Pairing Catalysis (Guanidinium) A->D E Mixed Isomers (~90% N-1 : 10% N-4) B->E Loose Ion Pair F Exclusive N-1 Adduct (100% N-1) C->F Kinetic Control G Inverted Selectivity (Up to 94% N-4) D->G Receptor Shielding

Strategic pathways for controlling N-alkylation regioselectivity in 1,2,4-triazoles.

FAQ & Troubleshooting: N-Alkylation Regioselectivity

Q: Why do I consistently get a 10–20% N-4 alkylated byproduct when synthesizing 1-alkyl-1,2,4-triazoles, and how can I suppress it?

The Causality: The 1,2,4-triazole ring possesses three nitrogen atoms. Upon deprotonation, it forms an ambident triazolate anion. Alkylation at the N-1 position is thermodynamically favored because it preserves a more stable conjugated aromatic system. However, under standard conditions using alkali metal bases (e.g., K₂CO₃) in highly polar aprotic solvents (e.g., DMF), the triazolate exists as a "loose" ion pair[1]. This allows the kinetically accessible, albeit sterically hindered, N-4 position to attack the electrophile, resulting in an ~90:10 (N-1:N-4) isomeric mixture[1].

The Solution: To suppress the N-4 byproduct, you must alter the transition state via tight ion-pairing or switch the reaction mechanism. Using a strong organic base like DBU in a less ionizing solvent like THF tightens the ion pair, sterically shielding the N-4 position and pushing N-1 selectivity >95%[1]. If absolute 100% N-1 selectivity is required, utilizing an aza-Michael addition with α,β-unsaturated electrophiles completely bypasses N-4 formation[2]. Conversely, if the rare N-4 isomer is your actual target, utilizing a guanidinium-based phase-transfer organocatalyst will non-covalently shield the N-1 face, inverting the selectivity to favor N-4[3].

Quantitative Comparison of N-Alkylation Conditions
Method / ReagentsBase & SolventTarget IsomerRegioselectivity (N-1 : N-4)Reference
Standard Alkylation K₂CO₃, DMFN-1~ 90 : 10[1]
Optimized Alkylation DBU, THFN-1> 95 : 5[1]
Aza-Michael Addition DBU, THFN-1100 : 0[2]
Ion-Pairing Catalysis Guanidinium, TolueneN-46 : 94 (Inverted)[3]
Protocol 1: Highly Regioselective N-1 Alkylation via Tight Ion-Pairing

This protocol is self-validating: the use of DBU ensures rapid, homogeneous deprotonation, while THF limits solvent-separated ion pairs.

  • Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 1,2,4-triazole (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Deprotonation: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) dropwise at room temperature. Stir for 30 minutes. The solution should remain homogeneous.

  • Alkylation: Slowly add the alkyl halide (1.05 equiv) via syringe.

  • Validation & Monitoring: Stir the reaction at room temperature for 12–24 hours. Monitor via LC-MS; the N-1 isomer will typically elute slightly later than the N-4 byproduct on a standard C18 reverse-phase column.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the >95% pure N-1 isomer.

FAQ & Troubleshooting: C–H Arylation Byproducts

Q: During the Pd-catalyzed C–H arylation of 1-alkyl-1,2,4-triazoles, I am observing C-3 arylated byproducts alongside my desired C-5 product. How do I control this?

The Causality: The C-5 proton of a 1-alkyl-1,2,4-triazole is inherently more acidic than the C-3 proton. However, if you use a strong base (such as NaOt-Bu) without an acidic co-catalyst, the palladium insertion becomes unselective, leading to a kinetic trap where both C-3 and C-5 are metalated[4].

The Solution: You must force the reaction through a Concerted Metalation-Deprotonation (CMD) pathway. By employing a weak base (K₂CO₃) and adding a catalytic amount of pivalic acid, you generate potassium pivalate in situ[4]. The pivalate acts as a bidentate ligand on the Palladium center, serving as an internal proton shuttle that selectively abstracts the more acidic C-5 proton. This completely suppresses C-3 metalation.

CH_Arylation Start 1-Alkyl-1,2,4-Triazole + Ar-X + Pd(OAc)2 Path1 Strong Base (NaOt-Bu) No Acid Co-catalyst Start->Path1 Path2 Weak Base (K2CO3) + Pivalic Acid Start->Path2 Prod1 Mixture of C-5 & C-3 Arylated Byproducts Path1->Prod1 Kinetic Trap CMD Concerted Metalation- Deprotonation (CMD) Path2->CMD Ligand Exchange Prod2 Exclusive C-5 Arylation (>95% Yield) CMD->Prod2 Selective C-5 H-Abstraction

Mechanistic divergence in Pd-catalyzed C-H arylation of 1,2,4-triazoles.

Protocol 2: Regioselective C-5 Arylation via CMD Pathway

This protocol utilizes pivalic acid to eliminate C-3 byproduct formation.

  • Setup: In a heavy-walled sealed tube, combine 1-alkyl-1,2,4-triazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and the phosphine ligand [P(n-Bu)Ad₂H]BF₄ (10 mol%)[5].

  • CMD Reagents: Add K₂CO₃ (3.0 equiv) and pivalic acid (0.3 equiv). Critical step: Do not omit the pivalic acid, as it is the active CMD proton shuttle.

  • Solvent: Suspend the mixture in anhydrous toluene to achieve a 1.0 M concentration[4].

  • Reaction: Degas the mixture with argon for 10 minutes, seal the tube, and heat to 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify by flash chromatography. The absence of the C-3 isomer can be validated via ¹H NMR (the distinct C-3 proton singlet will remain intact at ~8.0–8.5 ppm).

FAQ & Troubleshooting: De Novo Ring Synthesis

Q: My functional groups are too sensitive for harsh alkylation or Pd-catalyzed arylation conditions, resulting in degradation byproducts. Is there a way to bypass functionalization entirely?

The Causality: Late-stage functionalization relies on pushing the reactivity of a pre-formed, highly stable aromatic ring. If the substituents are sensitive to bases, heat, or transition metals, degradation is inevitable.

The Solution: Abandon late-stage functionalization and construct the triazole ring de novo around your substituents. By reacting oxamide-derived amidines with hydrazine hydrochlorides, you can achieve complete regioselectivity without the need for basic conditions or transition metals[6]. Alternatively, if utilizing isocyanides and diazonium salts, the regiochemistry can be entirely catalyst-controlled: Ag(I) catalysis exclusively yields 1,3-disubstituted 1,2,4-triazoles, whereas Cu(II) catalysis flips the pathway to yield 1,5-disubstituted isomers[7].

Protocol 3: Mild De Novo Synthesis of 1,5-Disubstituted 1,2,4-Triazoles

This method operates under mild acidic conditions, preventing the degradation of base-sensitive functional groups and avoiding chromatographic purification.

  • Reaction Setup: Dissolve the pre-formed oxamide-derived amidine reagent (1.0 equiv) in polar glacial acetic acid (0.5 M)[6].

  • Reagent Addition: Add the appropriate aryl or alkyl hydrazine hydrochloride salt (1.1 equiv) directly to the stirring solution.

  • Cyclization: Stir the mixture at 80 °C for 4–6 hours. The acidic environment accelerates the cyclization rate while preventing unwanted side reactions.

  • Validation: Monitor the reaction via TLC (UV active) until the amidine starting material is fully consumed.

  • Isolation: Cool the mixture to room temperature and induce precipitation by adding cold deionized water.

  • Collection: Filter the resulting solid, wash thoroughly with cold water to remove acetic acid residues, and dry under high vacuum. The resulting 1,5-disubstituted 1,2,4-triazole is typically >98% pure, requiring no further chromatography[6].

References

  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation The Journal of Organic Chemistry (ACS)
  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles Benchchem
  • Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity Journal of the American Chemical Society (ACS)
  • Synthesis of 1H-1,2,4-triazoles Organic Chemistry Portal
  • An Investigation into the Alkylation of 1,2,4-Triazole ResearchG
  • Technical Support Center: Optimizing N-Alkyl
  • Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole...
  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Deriv
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Frontiers
  • Copper-Catalyzed Oxidative C(sp3)–H Functionalization for Facile Synthesis of 1,2,4-Triazoles... Organic Letters (ACS)
  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation The Journal of Organic Chemistry (ACS)

Sources

Troubleshooting

Strategies to control regioselectivity in the alkylation of 1,2,4-triazoles

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to control the regioselectivity of 1,2,4-triazole alkylations.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to control the regioselectivity of 1,2,4-triazole alkylations.

The alkylation of 1,2,4-triazoles is notoriously challenging because the heterocycle contains multiple nucleophilic sites (N1, N2, and N4). While N1 and N2 are equivalent in symmetric parent structures, asymmetric substitution or the presence of the N4 position often leads to complex mixtures of regioisomers[1][2]. This guide is designed to move your workflow away from trial-and-error and toward rational, mechanistically driven experimental design.

Mechanistic Insights: The Causality of Triazole Regioselectivity

To control your reaction, you must first understand the thermodynamic and kinetic forces at play. 1,2,4-triazole exists in a tautomeric equilibrium between the 1H and 4H forms, with the 1H-tautomer being thermodynamically more stable by approximately 6 kcal/mol due to superior aromatic stabilization[3].

When deprotonated, the resulting triazolide anion delocalizes its negative charge across all three nitrogen atoms.

  • Thermodynamic Control (Favors N1): Alkylation at N1 preserves the continuous conjugated system of the ring, making the 1-alkyl-1,2,4-triazole the thermodynamically favored product[1][3].

  • Kinetic Control (Favors Mixtures): In polar aprotic solvents (like DMF or Acetone) with coordinating counterions (like K⁺ or Na⁺), the transition states for both N1 and N4 attack are stabilized. Highly reactive electrophiles will attack the nearest available nitrogen before thermodynamic equilibrium can be reached, resulting in N1/N4 mixtures[1][2].

Troubleshooting FAQs

Q1: I am using K₂CO₃ in DMF, and my reaction yields a 70:30 mixture of N1 and N4 isomers. How can I push this to >95% N1 selectivity? A1: Your reaction is currently under kinetic control. The potassium counterion coordinates with the triazole nitrogens, and the high dielectric constant of DMF stabilizes the N4-alkylation transition state[1]. Solution: Switch to a bulky, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a less polar solvent like THF. DBU forms a "naked," highly reactive triazolide anion without coordinating metal counterions, allowing the reaction to proceed via the lower-energy thermodynamic pathway to exclusively yield the N1 isomer[1][4].

Q2: My substrate is highly sterically hindered, and traditional methods are forcing alkylation to the undesired N4 position. What is the workaround? A2: When steric clashes override electronic preferences, you must use a temporary directing/protecting group strategy. Astleford's method is the gold standard here: utilize a 4-amino-1,2,4-triazole starting material. The amino group physically blocks the N4 position, forcing the electrophile to attack N1. Subsequent deamination of the resulting triazolium salt (typically using nitrous acid) will yield your pure N1-alkylated regioisomer[5].

Q3: My alkylation requires elevated temperatures, but heating leads to over-alkylation and the formation of water-soluble byproducts. How do I prevent this? A3: You are observing the formation of quaternary 1,4-dialkyl-1,2,4-triazolium salts. Once the 1-alkyl triazole forms, its N4 position remains nucleophilic and can react with excess alkylating agent[6]. Solution: First, ensure strictly anhydrous conditions, as moisture hydrolyzes alkylating agents and often tricks chemists into adding an excess of the electrophile[1]. Second, limit the alkylating agent to exactly 1.0 equivalent. If the reaction is too slow at room temperature, transition to microwave-assisted synthesis using an ionic liquid solvent (e.g., hexylpyridinium bromide). This reduces reaction times from hours to minutes, preventing over-alkylation while maintaining high yields[5].

Quantitative Data: Base & Solvent Selection Matrix

To streamline your optimization, use the following empirically validated matrix for selecting your base and solvent system based on your desired regioisomer.

Base / CatalystSolvent SystemTypical TempPrimary RegioisomerMechanistic Rationale
DBU (1.1 eq)THF (Anhydrous)20–60 °CN1 (>95%)Non-nucleophilic bulky base creates a naked triazolide, favoring the thermodynamic N1 product[1][4].
K₂CO₃ (1.5 eq)DMF or Acetone60–100 °CN1 / N4 (Mixture)Polar aprotic solvent stabilizes both transition states; K⁺ coordination leads to kinetic mixtures[1].
NaOMe (1.05 eq)Methanol0–25 °CN1 (High)Protic solvent hydrogen-bonds with N4, sterically and electronically directing the electrophile to N1[6].
K₂CO₃ + Ionic Liquid Hexylpyridinium Bromide80 °C (Microwave)N1 (Excellent)Ionic liquid stabilizes the transition state; microwave heating rapidly overcomes kinetic barriers[5].

Self-Validating Experimental Protocols

Every protocol below includes built-in validation checks (In-Process Controls) to ensure you can verify the success of the reaction at each critical node before proceeding.

Protocol A: DBU-Catalyzed Strict N1-Alkylation

Best for: Standard substrates requiring high N1 regioselectivity without complex purification.

  • Preparation: Dissolve 1,2,4-triazole (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert atmosphere (N₂ or Ar)[1].

  • Deprotonation: Add DBU (1.1 eq) dropwise at room temperature. Stir for 30 minutes.

    • Validation Check: The suspension should become a completely homogeneous solution, confirming the quantitative formation of the triazolide anion.

  • Alkylation: Slowly add the alkylating agent (1.05 eq) dropwise via syringe[1].

  • Reaction Monitoring: Stir at room temperature (or heat gently to 60 °C if using unactivated alkyl halides).

    • Validation Check: Monitor by LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass (M+H). Ensure no +2M mass (triazolium salt) is forming[6].

  • Work-up: Quench the reaction with water. Extract 3x with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

  • Purification & Verification: Purify via silica gel chromatography.

    • Validation Check: Analyze the purified product via 2D NOESY NMR. A pure N1-isomer will show strong cross-peaks between the newly introduced alkyl protons and the adjacent C5-proton of the triazole ring.

Protocol B: Microwave-Assisted Alkylation in Ionic Liquids

Best for: Kinetically slow reactions, sterically hindered electrophiles, or substrates prone to over-alkylation.

  • Assembly: In a microwave-safe reaction vessel, combine 1,2,4-triazole (1.0 eq), the alkylating agent (1.0 eq), and finely powdered K₂CO₃ (1.5 eq)[5].

  • Solvent Addition: Add hexylpyridinium bromide (ionic liquid) to achieve a 0.5 M concentration.

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at 80 °C for 10–15 minutes[5].

    • Validation Check: TLC (Ethyl Acetate/Hexane 1:1) should show complete consumption of the starting material with a single dominant product spot, indicating no over-alkylation has occurred.

  • Isolation: Cool to room temperature. Extract the product directly from the ionic liquid using diethyl ether (3x). The ionic liquid and inorganic salts will remain in the distinct polar phase[5].

  • Recovery: Concentrate the ether layer under reduced pressure to yield the highly pure 1-alkyl-1,2,4-triazole.

Workflow Visualization

G Start Poor Regioselectivity (N1/N2/N4 Mixture) CheckBase Is the base/solvent combination optimal? Start->CheckBase DBU Use DBU in THF (Favors N1 Alkylation) CheckBase->DBU No CheckSterics Are there severe steric hindrances? CheckBase->CheckSterics Yes Success Isolate Pure Regioisomer DBU->Success Protect Use 4-amino protection & subsequent deamination CheckSterics->Protect Yes CheckKinetics Is the reaction kinetically stalled? CheckSterics->CheckKinetics No Protect->Success Microwave Apply Microwave Irradiation with Ionic Liquids CheckKinetics->Microwave Yes CheckKinetics->Success No Microwave->Success

Decision tree for optimizing regioselectivity in the alkylation of 1,2,4-triazoles.

References

  • BenchChem.
  • ChemicalBook. "1,2,4-Triazole | 288-88-0."
  • BenchChem.
  • ResearchGate. "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions."
  • SlideShare.
  • ACS Publications. "Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids."

Sources

Reference Data & Comparative Studies

Validation

A comparative study of 1,2,3-triazole versus 1,2,4-triazole scaffolds in drug design

A Comparative Study of 1,2,3-Triazole Versus 1,2,4-Triazole Scaffolds in Drug Design As a Senior Application Scientist navigating the hit-to-lead and lead optimization phases of drug discovery, I frequently encounter a c...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Study of 1,2,3-Triazole Versus 1,2,4-Triazole Scaffolds in Drug Design

As a Senior Application Scientist navigating the hit-to-lead and lead optimization phases of drug discovery, I frequently encounter a critical decision point: which nitrogen-rich heterocycle will best serve the target profile? Among five-membered azaheterocycles, the triazole ring—comprising three nitrogen atoms and two carbon atoms (C₂H₃N₃)—is a privileged scaffold[1]. However, the positional arrangement of these nitrogen atoms creates two distinct isomers: the 1,2,3-triazole and the 1,2,4-triazole.

While both isomers offer high chemical stability and aromaticity, their differing electronic distributions, dipole moments, and coordination geometries dictate entirely different applications in medicinal chemistry[2]. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their physicochemical properties, mechanistic roles, and validated experimental workflows to aid researchers in rational drug design.

Structural and Physicochemical Divergence

The fundamental difference between these isomers lies in the contiguity of their nitrogen atoms. In 1,2,3-triazoles, the three nitrogens are adjacent, creating a highly polarized ring with a strong dipole moment. In 1,2,4-triazoles, the separation of the nitrogens (two adjacent, one isolated) lowers the dipole moment but creates an optimal geometry for metal coordination[1].

Table 1: Quantitative Physicochemical Comparison

Property1,2,3-Triazole1,2,4-Triazole
Nitrogen Arrangement Contiguous (N1-N2-N3)Non-contiguous (N1-N2, N4)
pKa (N-H) ~9.4~10.26
Dipole Moment ~5.3 D~3.2 D
Metabolic Stability Exceptionally high (inert to oxidation/reduction)High, but susceptible to specific enzymatic N-glucuronidation
Primary Drug Role Amide bioisostere, rigid linker, pharmacophoreMetalloenzyme coordinator (Heme Fe), H-bond acceptor
Synthesis Method CuAAC (Click Chemistry)Condensation (e.g., Pellizzari reaction)

1,2,3-Triazole: The Bioisosteric Linker and Pharmacophore

The 1,2,3-triazole scaffold is rarely found in natural products but has exploded in pharmaceutical relevance due to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. Its strong dipole moment and distance between the 1,4-substituents (approx. 5.0 Å) make it a near-perfect bioisostere for trans-amide bonds. Unlike amides, however, 1,2,3-triazoles are entirely resistant to proteolytic cleavage, dramatically improving the pharmacokinetic half-life of peptide-like drugs[4].

Experimental Protocol: Standard CuAAC Synthesis Workflow

To leverage the 1,2,3-triazole as a linker, CuAAC is the gold standard. This protocol ensures high regioselectivity for the 1,4-disubstituted isomer.

  • Step 1: Reagent Preparation. Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water. Causality: The biphasic solvent system ensures the simultaneous solubility of the organic substrates and the inorganic copper salts, driving the reaction kinetics.

  • Step 2: Catalyst Generation. Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). Causality: Copper(I) is highly unstable and prone to disproportionation. Sodium ascorbate acts as a mild reducing agent, generating the active Cu(I) species in situ from Cu(II), while preventing the oxidative homocoupling of alkynes (Glaser coupling).

  • Step 3: Reaction Monitoring. Stir at room temperature for 2–12 hours. Monitor via LC-MS.

  • Step 4: Workup & Validation. Quench with an aqueous EDTA solution to chelate and remove copper. Extract with ethyl acetate. Self-Validating Step: The reaction is validated by ¹H-NMR; the disappearance of the terminal alkyne proton (~2.5 ppm) and the emergence of a distinct, highly deshielded triazole singlet at ~7.8–8.5 ppm confirms successful [3+2] cycloaddition.

CuAAC_Workflow Azide Organic Azide (R1-N3) Cyclization [3+2] Cycloaddition (Regioselective) Azide->Cyclization Alkyne Terminal Alkyne (R2-C≡CH) Catalyst CuSO4 + Sodium Ascorbate (In situ Cu(I) generation) Alkyne->Catalyst Intermediate Cu-Acetylide Complex (Activation) Catalyst->Intermediate Deprotonation Intermediate->Cyclization Coordination Product 1,4-Disubstituted 1,2,3-Triazole Cyclization->Product Protonolysis

CuAAC click chemistry workflow for regioselective 1,2,3-triazole synthesis.

1,2,4-Triazole: The Coordination Champion

While 1,2,3-triazoles excel as structural mimics, 1,2,4-triazoles are the premier choice for target-directed metalloenzyme inhibition[2]. The isolated N4 nitrogen atom possesses a lone pair that is highly accessible and geometrically ideal for coordinating transition metals, particularly the heme iron (Fe³⁺/Fe²⁺) found in Cytochrome P450 (CYP) enzymes[5]. This mechanism is the cornerstone of azole antifungals (targeting fungal CYP51) and breast cancer therapeutics (targeting human aromatase, CYP19A1).

Experimental Protocol: CYP51 Binding Affinity Assay (Spectral Shift)

To validate a new 1,2,4-triazole candidate, a UV-Vis spectral binding assay is used to confirm direct coordination with the target's heme iron.

  • Step 1: Protein Preparation. Dilute purified recombinant CYP51 enzyme to a concentration of 2–5 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide equally into a sample cuvette and a reference cuvette.

  • Step 2: Baseline Measurement. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Step 3: Ligand Titration. Titrate the 1,2,4-triazole candidate (dissolved in DMSO) into the sample cuvette in 0.5 µM increments. Add an equal volume of pure DMSO to the reference cuvette. Causality: The N4 nitrogen of the 1,2,4-triazole directly displaces the native water ligand on the sixth coordination site of the heme iron. This triggers a low-spin to high-spin state transition in the iron atom.

  • Step 4: Data Analysis & Validation. This transition produces a classic "Type II" difference spectrum, characterized by a peak at ~425–430 nm and a trough at ~390–410 nm. Plot the absorption difference (ΔA = A_peak - A_trough) against ligand concentration to calculate the dissociation constant ( Kd​ ). Self-Validating Step: A known tight-binding 1,2,4-triazole (e.g., Fluconazole) must be run in parallel. If the positive control fails to produce the Type II shift, the recombinant CYP51 batch has lost its structural integrity or heme prosthetic group.

CYP51_Inhibition Drug 1,2,4-Triazole Drug (e.g., Fluconazole) Target Lanosterol 14α-Demethylase (CYP51) Drug->Target Penetrates Cell Binding N4 Coordinates to Heme Fe(III) Target->Binding Active Site Interaction Block Ergosterol Depletion & Accumulation of Toxic Sterols Binding->Block Inhibits Demethylation Outcome Fungal Cell Membrane Disruption & Death Block->Outcome Loss of Integrity

Mechanism of CYP51 inhibition by 1,2,4-triazole antifungal agents.

Comparative Clinical Footprint

The distinct chemical behaviors of these isomers translate directly into their clinical applications. 1,2,4-triazoles dominate the market for direct enzyme inhibitors, while 1,2,3-triazoles are increasingly utilized to rescue failed peptides or construct novel bispecific molecules.

Table 2: FDA-Approved Drugs Comparison

Drug NameScaffoldPrimary IndicationMechanism of Action
Rufinamide 1,2,3-TriazoleAnticonvulsantProlongs inactive state of voltage-gated sodium channels.
Tazobactam 1,2,3-TriazoleAntibacterial AdjunctIrreversible inhibition of bacterial beta-lactamases.
Fluconazole 1,2,4-TriazoleAntifungalDirect coordination and inhibition of fungal CYP51.
Letrozole 1,2,4-TriazoleBreast CancerDirect coordination and inhibition of Aromatase (CYP19A1).
Ribavirin 1,2,4-TriazoleAntiviral (HCV, RSV)Nucleoside analogue; inhibits viral RNA-dependent RNA polymerase.

Conclusion

The choice between a 1,2,3-triazole and a 1,2,4-triazole scaffold should be dictated by the target's binding pocket and the desired mechanism of action. If the goal is to stabilize a peptide, bridge two pharmacophores, or create a rigid, metabolically inert hydrogen-bonding network, the 1,2,3-triazole synthesized via CuAAC is unmatched. Conversely, if the target is a metalloenzyme requiring direct, potent coordination to a transition metal, the 1,2,4-triazole remains the undisputed clinical workhorse.

References

  • Dheer, D., Singh, V., & Shankar, R. (2022). "The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool." Expert Opinion on Drug Discovery. Available at:[Link]

  • Al-Elweet, D., et al. (2020). "1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review." Current Topics in Medicinal Chemistry. Available at:[Link]

  • Matin, M. M., et al. (2022). "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Chemistry. Available at:[Link]

  • Zhang, Y., et al. (2022). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry. Available at:[Link]

Sources

Comparative

Cross-reactivity profiling of enzyme inhibitors derived from triazole precursors

Title: Cross-Reactivity Profiling of Enzyme Inhibitors Derived from Triazole Precursors: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the challenge of balancing target affini...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity Profiling of Enzyme Inhibitors Derived from Triazole Precursors: A Comparative Guide

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with off-target liabilities during lead optimization. Triazole-based scaffolds, particularly 1,2,3-triazoles synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), have become privileged structures in drug discovery. However, the presence of nitrogen-rich heterocycles inherently raises concerns regarding cross-reactivity, particularly with metalloenzymes like Cytochrome P450 (CYP450) and off-target kinases.

This guide objectively compares the cross-reactivity profiles of triazole-derived inhibitors against alternative chemotypes (e.g., fluorophosphonates, imidazoles). We will explore the causality behind experimental profiling choices, dissecting how subtle structural variations—such as the shift from 1,2,4-triazoles to 1,2,3-triazoles—drastically alter the selectivity landscape.

Mechanistic Grounding: The Causality of Triazole Selectivity

The triazole ring is not merely a passive linker; its dipole moment, hydrogen-bonding capability, and basicity dictate its interactome.

  • CYP450 Cross-Reactivity : Traditional azole antifungals (containing imidazoles or 1,2,4-triazoles) are notorious for CYP450 inhibition due to strong coordination between the azole nitrogen and the ferric heme iron[1][2]. In contrast, thermodynamic and density functional theory (DFT) studies reveal that , rendering them vastly superior for minimizing CYP-mediated drug-drug interactions[3][4].

  • Kinase Selectivity : In kinase inhibitors (e.g., EGFR or CSF1R inhibitors), 1,2,3-triazoles are often engineered to exploit a "selectivity pocket" adjacent to the ATP-binding site. The triazole ring forms favorable interactions that, avoiding the broad-spectrum toxicity seen with traditional purine or pyrrolopyrimidine scaffolds[5].

  • Serine Hydrolase (SH) Targeting : Triazole ureas act as covalent, irreversible inhibitors of serine hydrolases. Unlike broad-spectrum fluorophosphonates (FPs), , allowing for tunable selectivity across the SH superfamily (e.g., ABHD6, DAGL-β)[6].

Triazole_Selectivity Triazole Triazole Precursor Scaffold Coordination Heme-Iron Coordination (1,2,4-Triazole > 1,2,3-Triazole) Triazole->Coordination Hinge Hinge Region Binding & Selectivity Pocket Triazole->Hinge Covalent Covalent Inactivation (Triazole Ureas) Triazole->Covalent CYP450 CYP450 Enzymes (Off-Target Risk) Kinase Target Kinases (e.g., EGFR, CSF1R) SerineHydrolase Serine Hydrolases (e.g., ABHD6) Coordination->CYP450 Hinge->Kinase Covalent->SerineHydrolase

Caption: Divergent selectivity pathways of triazole scaffolds across major enzyme classes.

Comparative Data: Cross-Reactivity Profiles

Table 1: Comparative CYP450 Cross-Reactivity of Azole Chemotypes (Data synthesized from thermodynamic profiling of heme interactions[3][7])

ChemotypeRepresentative CompoundCYP3A4 IC₅₀ (µM)Heme-Iron Coordination Energy (kcal/mol)Cross-Reactivity Risk
Imidazole Ketoconazole< 0.1-5.3High
1,2,4-Triazole Voriconazole0.5 - 2.0-3.2Moderate-High
1,2,3-Triazole 17-click (Experimental)> 50-1.7Low

Table 2: Serine Hydrolase Selectivity (Triazole Ureas vs. Fluorophosphonates) (Derived from competitive activity-based profiling studies[6][8])

Inhibitor ClassTarget CoverageCross-Reactivity (Cysteine Hydrolases)In Vivo Stability
Fluorophosphonates (FPs) Broad-spectrum (>90% SHs)NegligiblePoor (Highly reactive)
Carbamates NarrowModerateModerate
1,2,3-Triazole Ureas Tunable (Enzyme-specific)NegligibleExcellent (< 1 mg/kg active)

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness, profiling must rely on self-validating systems. Below are the definitive protocols for assessing triazole inhibitor cross-reactivity.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolases

Causality : Standard biochemical assays using recombinant enzymes fail to capture off-target binding in a native physiological environment. ABPP utilizes a complex proteome to assess true selectivity by measuring the ability of a triazole inhibitor to outcompete a broad-spectrum fluorescent probe (FP-Rhodamine) across all active serine hydrolases simultaneously[6][8].

Step-by-Step Methodology :

  • Proteome Preparation : Homogenize target tissue (e.g., mouse brain) in PBS. Centrifuge at 100,000 × g to separate soluble and membrane proteomes. Adjust protein concentration to 1 mg/mL.

  • Inhibitor Pre-incubation : Treat 50 µL of the proteome with the triazole urea inhibitor (dose-response: 1 nM to 10 µM) or DMSO vehicle for 30 minutes at 37°C. (Validation Check: Use a known broad-spectrum FP inhibitor as a positive control to ensure complete SH ablation).

  • Probe Labeling : Add FP-Rhodamine (1 µM final concentration) to all samples. Incubate for 30 minutes at room temperature. The probe will covalently label any SH active sites not blocked by the triazole.

  • Quenching & Separation : Quench reactions with 4× SDS loading buffer. Boil for 5 minutes. Resolve proteins via 10% SDS-PAGE.

  • Detection : Visualize fluorescently labeled proteins using a flatbed fluorescence scanner. Quantify band intensities; loss of fluorescence compared to the DMSO control indicates target engagement.

ABPP_Workflow Proteome Complex Proteome (Tissue Lysate) Inhibitor Triazole Inhibitor Pre-incubation Proteome->Inhibitor 30 min, 37°C Probe Activity-Based Probe (FP-Rhodamine) Inhibitor->Probe Competitive Binding SDS_PAGE SDS-PAGE & Fluorescence Imaging Probe->SDS_PAGE Gel-based Profiling LC_MS LC-MS/MS (ABPP-MudPIT) Probe->LC_MS Quantitative Profiling

Caption: Competitive ABPP workflow for profiling triazole inhibitor selectivity in complex proteomes.

Protocol 2: CYP450 Substrate Depletion Assay for Cross-Reactivity

Causality : Because 1,2,4-triazoles are known CYP inhibitors, any novel triazole scaffold must be rigorously tested for CYP cross-reactivity to predict clinical drug-drug interactions[1]. The substrate depletion approach is preferred over fluorescent surrogate assays because it utilizes FDA-recommended probe substrates, providing physiologically relevant kinetic parameters.

Step-by-Step Methodology :

  • Microsome Preparation : Incubate Human Liver Microsomes (HLM, 0.5 mg/mL) with the test triazole inhibitor (0.1 - 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition : Add CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) at their respective Km​ concentrations.

  • Initiation : Initiate the reaction by adding an NADPH generating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Incubate at 37°C.

  • Sampling & Quenching : Remove aliquots at 0, 5, 10, 15, and 30 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.

  • Analysis : Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the probe substrate. Calculate IC₅₀ values based on the reduction in substrate clearance rate.

Conclusion

The cross-reactivity profile of a triazole-derived inhibitor is heavily dependent on its regiochemistry and electronic properties. While 1,2,4-triazoles carry a high risk of CYP450 inhibition, 1,2,3-triazoles offer a privileged, bioorthogonal scaffold that can be tuned for exceptional selectivity against kinases and serine hydrolases. By employing rigorous, self-validating profiling methodologies like ABPP and substrate depletion assays, drug development professionals can confidently navigate the polypharmacology of triazole inhibitors.

References

  • 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water-Heme Complexes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 Source: PubMed / Expert Opinion on Drug Metabolism & Toxicology URL:[Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Validation

Validating the Mechanism of Action for Next-Generation 1,2,4-Triazole Antifungals: A Comparative Guide

As the global incidence of invasive fungal infections rises, the clinical efficacy of first-generation azoles is increasingly compromised by target-site mutations and efflux pump overexpression. The 1,2,4-triazole ring r...

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Author: BenchChem Technical Support Team. Date: March 2026

As the global incidence of invasive fungal infections rises, the clinical efficacy of first-generation azoles is increasingly compromised by target-site mutations and efflux pump overexpression. The 1,2,4-triazole ring remains a "privileged" scaffold in medicinal chemistry due to its unique physicochemical properties and ability to form robust non-covalent interactions with biological targets[1]. However, to overcome resistance in species like Candida glabrata and Candida krusei, drug development has shifted toward complex hybrid molecules.

This guide provides a rigorous framework for validating the mechanism of action (MOA) of novel 1,2,4-triazole compounds. By comparing a recently developed Triazole-Indole Hybrid (TIH-8g) against standard-of-care alternatives (Fluconazole and Voriconazole), we will explore the causality behind phenotypic efficacy and outline the self-validating experimental protocols required to prove target engagement.

Mechanistic Rationale: Targeting CYP51

The primary mechanism of action for 1,2,4-triazole antifungal agents is the potent inhibition of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for ergosterol biosynthesis[1][2].

The pharmacodynamic superiority of next-generation hybrids like TIH-8g relies on a dual-stress mechanism:

  • Ergosterol Depletion: The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates directly with the heme iron in the CYP51 active site, halting the conversion of lanosterol to ergosterol[1][2]. This compromises membrane fluidity.

  • Toxic Sterol Accumulation: The blockade forces a metabolic shunt, leading to the buildup of 14α-methyl sterols[3][4]. These bulky intermediates severely disrupt lipid raft formation, triggering cell cycle arrest and eventual lysis.

Pathway Lanosterol Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Intermediates Downstream Intermediates CYP51->Intermediates Active Toxic 14α-methyl sterols (Membrane Toxicity) CYP51->Toxic Shunt Pathway Ergosterol Ergosterol (Cell Survival) Intermediates->Ergosterol Triazole 1,2,4-Triazole Hybrid Triazole->CYP51 Inhibition

Mechanism of CYP51 inhibition by 1,2,4-triazoles leading to toxic sterol accumulation.

Comparative Efficacy: Quantitative Performance

To objectively benchmark a new 1,2,4-triazole, it must be evaluated against established clinical benchmarks across a spectrum of susceptible and resistant strains. The novel hybrid TIH-8g demonstrates profound broad-spectrum activity, particularly against species with naturally low susceptibility to fluconazole[4].

Table 1: Comparative Minimum Inhibitory Concentration (MIC₉₀) Data
Fungal PathogenFluconazole MIC₉₀ (µg/mL)Voriconazole MIC₉₀ (µg/mL)Novel TIH-8g MIC₉₀ (µg/mL)Resistance Profile Context
Candida albicans 8.00.250.5Baseline susceptibility benchmark.
Candida glabrata 64.01.00.25High efflux pump expression; naturally low azole susceptibility.
Candida krusei >64.00.1250.125Intrinsic fluconazole resistance via altered CYP51 affinity.

Data Interpretation: TIH-8g outperforms fluconazole by orders of magnitude in resistant strains and matches or exceeds the potency of the fourth-generation azole, voriconazole[4]. This suggests the indole moiety in the hybrid structure enhances binding affinity within the mutated CYP51 pocket.

Experimental Validation Protocols

To prove that the observed MIC values are a direct result of CYP51 inhibition (and not off-target toxicity), we must employ self-validating experimental workflows.

Protocol 1: Target Engagement via LC-MS/MS Sterol Profiling

Rationale: Relying solely on cell death assays cannot confirm the MOA. We must quantify the exact lipid profile of the cell. By using LC-MS/MS, we can distinguish between generalized ergosterol depletion and the specific accumulation of 14α-methyl sterols, which is the biochemical signature of CYP51 inhibition[4].

Self-Validating Control System:

  • Positive Control: Voriconazole (known CYP51 inhibitor).

  • Orthogonal Control: Terbinafine (Squalene epoxidase inhibitor). If the novel compound targets CYP51, squalene levels should remain stable while 14α-methyl sterols spike. If it targets upstream, squalene will spike instead.

Step-by-Step Methodology:

  • Sub-MIC Cultivation: Inoculate C. glabrata in RPMI 1640 medium. Treat with the test compound at 0.5× MIC . Causality: Using a sub-lethal concentration ensures cells remain metabolically active enough to synthesize and accumulate the intermediate sterols, preventing false negatives caused by premature cell death.

  • Harvest & Saponification: After 24 hours, harvest cells via centrifugation. Resuspend the pellet in 3M KOH in 65% ethanol and incubate at 85°C for 1 hour. Causality: Saponification is critical to cleave esterified sterols stored in intracellular lipid droplets, ensuring we quantify the total cellular sterol pool rather than just free membrane sterols.

  • Lipid Extraction: Add a 1:3 mixture of sterile water and n-heptane. Vortex vigorously for 3 minutes to partition the non-polar sterols into the upper organic (heptane) layer.

  • LC-MS/MS Quantification: Evaporate the heptane phase and reconstitute in methanol. Inject into an LC-MS/MS system configured for Multiple Reaction Monitoring (MRM) to specifically quantify Ergosterol (m/z 397.3) and 14α-methyl sterols (m/z 413.3).

Workflow Culture Fungal Culture (C. glabrata) Treatment Compound Treatment (0.5x MIC) Culture->Treatment Lysis Saponification & Lipid Extraction Treatment->Lysis LCMS LC-MS/MS Quantification Lysis->LCMS Data Sterol Profile Analysis LCMS->Data

Step-by-step workflow for LC-MS/MS based quantification of ergosterol and intermediates.

Protocol 2: Phenotypic Validation via Scanning Electron Microscopy (SEM)

Rationale: Biochemical inhibition must translate to physical membrane degradation. Previous studies on benzimidazole-1,2,4-triazole derivatives have shown that CYP51 inhibition causes distinct morphological changes, specifically severe dimpling and collapse of the fungal cell wall[5]. SEM provides high-resolution visual confirmation of this structural failure.

Step-by-Step Methodology:

  • Treatment: Expose log-phase C. glabrata cells to the novel 1,2,4-triazole at 1× MIC and 2× MIC for 12 hours.

  • Primary Fixation: Wash cells in PBS and fix in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) overnight at 4°C. Causality: Glutaraldehyde cross-links proteins rapidly, freezing the exact morphological state of the collapsing membrane before handling artifacts can occur.

  • Dehydration: Wash the pellet and pass through a graded ethanol series (30%, 50%, 70%, 90%, 100%) for 15 minutes each. Causality: Gradual dehydration prevents osmotic shock, which could cause artificial membrane shrinkage and confound the observation of drug-induced dimpling.

  • Critical Point Drying & Coating: Dry the samples using a critical point dryer, mount on aluminum stubs, and sputter-coat with a 10 nm layer of gold-palladium to prevent electron charging during imaging.

  • Observation: Image at 5–10 kV. Look for the hallmark phenotypic signatures of azole toxicity: loss of oval shape, deep surface invaginations, and cellular leakage[5].

Conclusion

Validating a new 1,2,4-triazole compound requires bridging the gap between raw MIC data and definitive target engagement. By pairing high-resolution LC-MS/MS sterol profiling with phenotypic SEM imaging, researchers can unequivocally prove that novel hybrids like TIH-8g exert their potent, broad-spectrum effects through the targeted inhibition of CYP51 and the subsequent catastrophic accumulation of toxic sterol intermediates.

References
  • BenchChem. "Mechanism of action of 1,2,4-triazole-based compounds". 1

  • National Institutes of Health (PMC). "Advances in synthetic approach to and antifungal activity of triazoles". 2

  • ResearchGate / NIH. "Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent". 3

  • National Institutes of Health (PMC). "Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase". 5

Sources

Comparative

Spectroscopic comparison between 1H-1,2,4-triazole and 4H-1,2,4-triazole tautomers

Authored by: A Senior Application Scientist The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a cornerstone of heterocyclic chemistry. Within this domain, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a cornerstone of heterocyclic chemistry. Within this domain, the 1,2,4-triazole scaffold, a key component in numerous pharmaceutical and agrochemical agents, presents a classic case of prototropic tautomerism.[1][2] The two predominant forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, often coexist, and their relative populations can significantly influence a molecule's biological activity and physicochemical properties.[3][4] Consequently, the unambiguous differentiation of these tautomers is a critical task for researchers in drug discovery and materials science.

This technical guide provides an in-depth spectroscopic comparison of 1H- and 4H-1,2,4-triazole, offering experimental insights and data to aid in their identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to elucidate the distinct spectroscopic signatures of each tautomer.

The relative stability of these tautomers has been a subject of both theoretical and experimental investigation. Computational studies consistently indicate that for the unsubstituted parent molecule in the gas phase, the 1H-1,2,4-triazole tautomer is the more stable form.[3][5] However, it is crucial to recognize that substitution patterns, solvent effects, and solid-state packing forces can shift this equilibrium, sometimes favoring the 4H tautomer.[3][6]

Tautomeric Equilibrium of 1,2,4-Triazole

Caption: Tautomeric equilibrium between 1H- and 4H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy stands as one of the most powerful techniques for distinguishing between the 1H and 4H tautomers due to its high sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectra of the two tautomers exhibit distinct differences in chemical shifts and signal multiplicity. In the 1H tautomer, the two C-H protons are chemically non-equivalent, leading to two separate signals. Conversely, the C2 symmetry of the 4H tautomer renders its two C-H protons chemically equivalent, resulting in a single signal.[4][7] The NH proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum of the 4H tautomer is characterized by a single resonance for the two equivalent carbon atoms (C3 and C5) due to its symmetry.[7] In contrast, the 1H tautomer, lacking this symmetry, displays two distinct signals for its C3 and C5 carbons.

¹⁵N NMR Spectroscopy

Nitrogen-15 NMR provides direct insight into the nitrogen environment. The chemical shifts of the nitrogen atoms are highly sensitive to whether they are pyrrole-type (NH) or pyridine-type (N=). While experimental data for the parent compounds can be challenging to obtain due to rapid proton exchange, theoretical calculations and studies on substituted analogs show significant differences in ¹⁵N chemical shifts between the two tautomers.[8][9]

Nucleus 1H-1,2,4-triazole 4H-1,2,4-triazole Key Differentiator
¹H NMR Two signals for C-H protons (e.g., ~7.92 and ~8.85 ppm in CD₃OD)[4]One signal for C-H protonsNumber of C-H signals
¹³C NMR Two signals for C3 and C5 carbons (e.g., ~147.4 ppm for both in CD₃OD, may be resolved in other solvents or with substitution)[4]One signal for C3 and C5 carbons (e.g., ~147 ppm for 4-amino derivative in DMSO-d6)[7]Number of carbon signals
¹⁵N NMR Distinct signals for N1, N2, and N4Distinct signals for N1, N2, and N4 (different chemical shifts from 1H)Chemical shifts of all nitrogen atoms

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and overall vibrational modes of the molecule. The key differences in the IR spectra of the 1H and 4H tautomers arise from the different N-H and C-N stretching and bending vibrations.

The N-H stretching region (typically 3100-3400 cm⁻¹) can be informative, although it is often broad. The "fingerprint" region (below 1600 cm⁻¹) is particularly useful for distinguishing the tautomers, as the ring stretching and deformation modes are sensitive to the position of the proton. For instance, the C=N stretching vibrations can differ between the two forms.[10][11]

Vibrational Mode Approximate Wavenumber (cm⁻¹) Comments
N-H Stretch 3126[11]Often broad; position can be influenced by hydrogen bonding.
C-H Aromatic Stretch 3032 - 3097[11]Present in both tautomers.
C=N Stretch 1500 - 1540[10]The exact position and intensity can differ between tautomers.
-N=N- Stretch ~1543[11]Characteristic of the triazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is sensitive to the electronic structure of the tautomers. While the parent 1,2,4-triazole has a λmax around 216.5 nm in THF, this can shift depending on the tautomeric form and the solvent.[4] Computational studies combined with experimental data on substituted triazoles have shown that the different conjugation patterns in the 1H and 4H tautomers can lead to distinct UV-Vis spectra, which can be used for their differentiation, especially when comparing experimental and simulated spectra.[8][12]

Mass Spectrometry (MS): Fragmentation Patterns as Fingerprints

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While both tautomers will have the same molecular ion peak, their fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID) can be different.[13] The stability of the resulting fragment ions can vary depending on the initial position of the proton, leading to different relative abundances of the fragments. For instance, the loss of HCN from the triazole ring is a common fragmentation pathway.[10]

Experimental Protocol: NMR Spectroscopic Analysis

This protocol outlines a standardized procedure for acquiring and analyzing NMR spectra to differentiate between the 1H and 4H tautomers of a 1,2,4-triazole derivative.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the 1,2,4-triazole sample.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a clean NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and its residual water peak does not significantly overlap with the aromatic region.

  • Mixing: Gently vortex the NMR tube to ensure complete dissolution of the sample.

NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the number of signals in the aromatic region (typically 7-9 ppm). Two distinct signals suggest the 1H tautomer, while a single signal indicates the 4H tautomer.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Observe the number of signals in the aromatic carbon region (typically 140-160 ppm). Two signals point towards the 1H tautomer, whereas one signal is characteristic of the 4H tautomer.

  • 2D NMR (Optional but Recommended):

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate the proton signals with their directly attached carbon signals.

    • Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range (2-3 bond) correlations between protons and carbons, which can be crucial for assigning the specific positions of substituents and confirming the tautomeric form.

Data Analysis
  • Chemical Shift Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Signal Integration and Multiplicity: Integrate the proton signals to determine their relative ratios. Analyze the coupling patterns to gain further structural insights.

  • Comparison to Literature/Databases: Compare the obtained chemical shifts with known data for 1H- and 4H-1,2,4-triazole derivatives to confirm the assignment.

Experimental Workflow for Spectroscopic Characterization

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1,2,4-Triazole Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Dissolve->NMR IR IR Spectroscopy Dissolve->IR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis Compare Compare Spectroscopic Signatures NMR->Compare IR->Compare UV_Vis->Compare MS->Compare Identify Identify Predominant Tautomer (1H or 4H) Compare->Identify

Caption: A general experimental workflow for the spectroscopic characterization of 1,2,4-triazole tautomers.

Conclusion

The differentiation of 1H- and 4H-1,2,4-triazole tautomers is an essential aspect of their chemical and biological investigation. While both tautomers can be present in equilibrium, their distinct electronic and structural properties give rise to unique spectroscopic fingerprints. NMR spectroscopy, particularly ¹H and ¹³C NMR, often provides the most direct and unambiguous evidence for distinguishing between the two forms based on the number of signals observed. However, a comprehensive approach utilizing a combination of spectroscopic techniques, including IR, UV-Vis, and mass spectrometry, provides a more robust and self-validating characterization. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to confidently identify and study these important heterocyclic motifs.

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